Peptide 4
Description
Properties
Molecular Formula |
C20H36N8O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]prop-2-enoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24)/t10-,12-,13-,14-/m0/s1 |
InChI Key |
VZQHRKZCAZCACO-PYJNHQTQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the In Vitro Mechanism of Action of Peptide 4
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Peptide 4" is a non-specific designation. This document utilizes data for the well-characterized antimicrobial and immunomodulatory peptide, LL-37 , as a representative example to illustrate the requested format and content. The methodologies and data presented are based on published literature for LL-37 and serve as a template for the analysis of a specific "this compound."
Executive Summary
This guide provides a detailed overview of the in vitro mechanism of action of the peptide LL-37, used here as a proxy for "this compound." LL-37 is a 37-residue, cationic, and amphipathic peptide belonging to the cathelicidin (B612621) family. Its mechanism of action is multifaceted, involving direct antimicrobial activity through membrane disruption and immunomodulatory effects through interactions with various host cell receptors and signaling pathways. This document outlines the key signaling pathways, presents quantitative data from relevant in vitro assays, details experimental protocols, and provides visual representations of these mechanisms.
Direct Antimicrobial Mechanism of Action
The primary antimicrobial action of LL-37 involves the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
Several models describe the subsequent membrane permeabilization:
-
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cooperatively induce membrane disruption and micellization.
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled pore where the peptide molecules are associated with the lipid head groups.
-
Barrel-Stave Model: Peptide monomers oligomerize to form a barrel-like structure that spans the membrane, creating a hydrophilic pore.
The "carpet" model is most widely accepted for LL-37's activity against bacteria.
Immunomodulatory Mechanisms of Action
LL-37 exerts a wide range of immunomodulatory effects by interacting with host cell surface receptors and initiating intracellular signaling cascades. These interactions can lead to cell proliferation, migration, cytokine release, and apoptosis, depending on the cell type and context.
Signaling Pathways
LL-37 is known to activate the formyl peptide receptor 2 (FPR2, also known as FPRL1), a G-protein coupled receptor. This interaction triggers downstream signaling through various pathways, including the MAPK/ERK pathway, leading to cellular responses like chemotaxis and cytokine production.
Caption: LL-37 signaling through the FPR2/GPCR pathway.
LL-37 can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This process is often initiated through GPCR activation and involves the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF). EGFR activation leads to downstream signaling through pathways such as PI3K/Akt and MAPK, promoting cell survival and proliferation.
Caption: EGFR transactivation pathway induced by LL-37.
In certain cell types, such as macrophages and epithelial cells, LL-37 can activate the P2X7 purinergic receptor, an ATP-gated ion channel. This leads to the formation of a non-selective membrane pore, causing K+ efflux and the assembly of the NLRP3 inflammasome. This, in turn, results in the maturation and release of pro-inflammatory cytokines like IL-1β.
Caption: LL-37-mediated activation of the P2X7 receptor and inflammasome.
Quantitative In Vitro Data
The following tables summarize key quantitative data for LL-37 from various in vitro assays.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microbial Species | Strain | MIC Range (μg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 - 16 | |
| Pseudomonas aeruginosa | PAO1 | 4 - 32 | |
| Staphylococcus aureus | ATCC 29213 | 8 - 64 | |
| Candida albicans | ATCC 90028 | 16 - >64 |
Table 2: Chemotactic Activity (EC50)
| Cell Type | Receptor | EC50 (nM) | Assay Type | Reference |
| Human Neutrophils | FPR2 | 10 - 100 | Boyden Chamber | |
| Human Monocytes | FPR2 | 50 - 200 | Transwell Migration | |
| Human Mast Cells | MRGPRX2 | ~500 | Calcium Flux |
Table 3: Cytokine Induction (Concentration-Dependent)
| Cell Type | Cytokine | LL-37 Concentration (μM) | Fold Induction | Reference |
| Human Monocytes | IL-8 | 10 | ~5 - 10 | |
| Human Keratinocytes | IL-6 | 5 | ~3 - 7 | |
| Bronchial Epithelial Cells | IL-1β | 20 | ~4 |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Inoculum Preparation: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized turbidity, typically 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted (2-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well containing the peptide dilutions to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: A positive control well (bacteria, no peptide) and a negative control well (broth, no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed.
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Methodology:
-
Cell Preparation: Isolate the cells of interest (e.g., human neutrophils, monocytes) from whole blood using density gradient centrifugation. Resuspend the cells in an appropriate assay medium.
-
Apparatus Setup: Place the chemoattractant (this compound at various concentrations) in the lower wells of a Boyden chamber. A porous polycarbonate membrane separates the lower and upper wells.
-
Cell Seeding: Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes for neutrophils).
-
Cell Staining and Counting: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantification: Count the number of migrated cells in several representative fields using a light microscope. Plot the number of migrated cells against the peptide concentration to determine the effective concentration (EC50).
Western Blot for Signaling Pathway Analysis (e.g., ERK Phosphorylation)
This protocol is used to detect the phosphorylation (activation) of key signaling proteins like ERK1/2 following peptide stimulation.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., HaCaT keratinocytes) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Peptide Stimulation: Treat the starved cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
Conclusion
The in vitro mechanism of action for the representative peptide LL-37 is complex, involving both direct antimicrobial effects via membrane disruption and sophisticated immunomodulatory activities through the activation of multiple host cell signaling pathways. The quantitative data and detailed protocols provided herein offer a framework for the systematic investigation of any novel "this compound." A thorough understanding of these mechanisms is critical for the development of peptide-based therapeutics.
An In-depth Technical Guide to the Biological Function and Signaling Pathway of Substance P
Disclaimer: The term "Peptide 4" is a generic placeholder and does not correspond to a universally recognized peptide in scientific literature. This guide will therefore focus on Substance P , a well-characterized undecapeptide neuropeptide, to provide a comprehensive and technically detailed overview that aligns with the user's request for information on biological function and signaling pathways.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Substance P (SP) is a member of the tachykinin family of neuropeptides that plays a pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its amino acid sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM).[1][3] SP exerts its diverse biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] This guide provides a detailed examination of the biological functions of Substance P, its intracellular signaling cascade, quantitative data regarding its interactions, and detailed protocols for key experimental assays used in its study.
Biological Functions of Substance P
Substance P is implicated in a wide array of physiological and pathophysiological processes. It is a key mediator in pain perception, inflammation, and mood regulation.[3][4]
-
Pain Transmission: Substance P is a crucial element in the perception of pain.[1][3] It is released from the terminals of specific sensory nerves and transmits nociceptive (pain) information from the periphery to the central nervous system.[1][3][5] SP often coexists with the excitatory neurotransmitter glutamate (B1630785) in primary afferent neurons that respond to painful stimuli.[1][3][6]
-
Neurogenic Inflammation: When released from peripheral sensory nerve fibers in tissues like the skin, muscle, and joints, SP contributes to neurogenic inflammation.[1] This is a localized inflammatory response characterized by vasodilation, increased vascular permeability, and the recruitment of immune cells.[1]
-
Vasodilation: Substance P is a potent vasodilator, an effect that is dependent on the release of nitric oxide from the endothelium via the NK1R.[1]
-
Immune System Modulation: SP can modulate the immune response by stimulating the proliferation of lymphocytes and inducing the synthesis of various immunoglobulins and pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α by monocytes.[7] It also stimulates mast cell degranulation and the release of histamine.
-
Mood and Anxiety Disorders: The widespread distribution of Substance P and its NK1 receptor in brain regions associated with emotion, such as the amygdala and hypothalamus, links them to the regulation of mood, anxiety, and stress responses.[1][6] Antagonists of the NK1R have been investigated for their potential as antidepressants and anxiolytics.[6]
-
Emesis (Vomiting): The Substance P/NK1R system is a key component in the final common pathway that regulates the vomiting reflex.[3] NK1R antagonists, such as aprepitant, are clinically used to treat chemotherapy-induced nausea and vomiting.[3]
The Substance P / NK1R Signaling Pathway
The biological effects of Substance P are predominantly mediated by its high-affinity binding to the neurokinin-1 receptor (NK1R).[1][2] The NK1R is a class A GPCR that couples primarily to the Gq family of G proteins.[2]
Upon binding of Substance P to the NK1R, the following intracellular signaling cascade is initiated:
-
G Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαq).
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][7][8]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
-
MAPK Pathway Activation: The SP/NK1R axis also activates the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, which are involved in regulating processes like cell proliferation and inflammatory responses.[7][9]
In certain cellular contexts, the NK1R can also couple to other G proteins, leading to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels through adenylate cyclase.[2][7]
Quantitative Data
The interaction of Substance P and its antagonists with the NK1R, as well as the functional consequences of receptor activation, have been quantified in numerous studies.
Table 1: Binding Affinities of Ligands to the Neurokinin-1 Receptor (NK1R)
| Ligand | Receptor Species | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Cell/Tissue Type | Reference |
|---|---|---|---|---|---|---|---|
| 125I-Substance P | Rat | Saturation | 5.63 | - | - | KNRK cells | [4][10] |
| Substance P | Mouse | Competition | - | - | 0.38 | Cortical Astrocytes | [11] |
| 125I-BH-SP | Mouse | Saturation | 0.33 | - | - | Cortical Astrocytes | [11] |
| Aprepitant | Rat | Competition | - | - | 0.09 | Rat brain homogenates |[4] |
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibitory Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. IC50 (Half maximal inhibitory concentration): The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
Table 2: Functional Potency of Substance P
| Assay | EC50 (nM) | Cellular Response | Cell Type | Reference |
|---|---|---|---|---|
| Phosphatidylinositol Turnover | 0.36 | Stimulation of PI turnover | Cortical Astrocytes | [11] |
| Calcium Mobilization | 0.66 | Increase in intracellular Ca2+ | KNRK cells | [10] |
| Receptor Internalization | 18.0 | Internalization of NK1R-tGFP | SH-SY5Y cells |[12] |
EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response.
Experimental Protocols
The study of Substance P's biological function and signaling relies on a variety of well-established biochemical and cell-based assays.
Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity of a test compound (unlabeled ligand) for the NK1R by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-Substance P) for binding to the receptor.[4] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.
Materials:
-
NK1R-expressing cells or membrane preparations.[13]
-
Radioligand: 125I-labeled Substance P.[4]
-
Unlabeled Substance P (for non-specific binding).[4]
-
Test compounds.
-
Assay Buffer: HEPES buffer (pH 7.4) with MgCl2, CaCl2, BSA, and a protease inhibitor like bacitracin.[13][14]
-
Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).[4]
-
Cell harvester and scintillation counter.[4]
Procedure:
-
Reaction Setup: In a 96-well plate, combine the NK1R membrane preparation, a fixed concentration of 125I-Substance P (typically at its Kd value), and varying concentrations of the test compound in the assay buffer.[4][13]
-
Controls:
-
Incubation: Incubate the plate for a set time (e.g., 3 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[4][13]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Calcium Mobilization Assay
Principle: This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NK1R by Substance P or other agonists.[4][8] Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), and the change in fluorescence upon agonist addition is monitored in real-time.[8][15]
Materials:
-
Assay Buffer (e.g., Krebs buffer or Hanks' Balanced Salt Solution).[14][15]
-
Substance P and other test compounds.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[8][15]
-
Black-walled, clear-bottom 96- or 384-well plates.[16]
Procedure:
-
Cell Plating: Seed NK1R-expressing cells into the microplates and grow them to form a confluent monolayer.[15][16]
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[10][16]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Compound Addition and Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add the agonist (e.g., Substance P) to the wells and simultaneously measure the fluorescence intensity over time. The fluorescence signal increases as the dye binds to calcium released into the cytoplasm.[15]
-
Antagonist Mode: To test for antagonists, pre-incubate the cells with the test compound for a period before adding a known concentration of Substance P (typically the EC80).
Data Analysis:
-
Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
EC50/IC50 Determination: For agonists, plot the response against the log concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
Western Blot for Phospho-ERK1/2 Detection
Principle: This immunoassay is used to detect the activation of the ERK1/2 MAPK pathway downstream of NK1R activation. It involves separating cellular proteins by size via SDS-PAGE, transferring them to a membrane, and probing with antibodies specific for the phosphorylated (activated) form of ERK1/2. The membrane is then often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[17][18]
Materials:
-
NK1R-expressing cells.
-
Substance P or other stimuli.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.[19]
-
Transfer buffer and transfer system.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST).[17][19]
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and rabbit anti-total-ERK1/2.[18]
-
Enhanced Chemiluminescence (ECL) substrate.[19]
-
Imaging system (e.g., Chemidoc).
Procedure:
-
Cell Stimulation and Lysis: Treat serum-starved cells with Substance P for various time points. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 10-20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18][19]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2, following the same incubation and detection steps.[17][18]
Data Analysis:
-
Densitometry: Use image analysis software to quantify the band intensity for both p-ERK and total ERK.
-
Normalization: Calculate the ratio of the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK activation.[18][21]
Conclusion
Substance P is a fundamentally important neuropeptide with a diverse range of biological functions, from mediating pain and inflammation to influencing mood and behavior. Its actions are primarily transduced through the NK1 receptor, which activates well-defined intracellular signaling pathways involving Gq proteins, phospholipase C, and subsequent calcium mobilization and MAPK activation. The tractability of this system to quantitative analysis via established experimental protocols has made the Substance P/NK1R axis a significant target for drug development, leading to successful therapies for conditions such as chemotherapy-induced emesis and opening avenues for treating pain, inflammation, and psychiatric disorders.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Substance P receptors in primary cultures of cortical astrocytes from the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. benchchem.com [benchchem.com]
- 14. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
Unveiling the Molecular Handshake: A Technical Guide to Identifying Peptide 4 Receptor Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification and characterization of receptor binding sites for "Peptide 4," a representative therapeutic peptide. The methodologies and data interpretation principles outlined herein are broadly applicable to the study of peptide-receptor interactions, a critical aspect of modern drug discovery and development. This document details common experimental protocols, quantitative data analysis, and the elucidation of downstream signaling pathways.
Introduction: The Significance of Peptide-Receptor Interactions
Peptide-based therapeutics offer a promising avenue for treating a wide range of diseases due to their high specificity and potency. The therapeutic efficacy of a peptide is fundamentally linked to its interaction with a specific cell surface receptor. Identifying the precise binding site on the receptor is paramount for understanding the mechanism of action, optimizing peptide design for improved affinity and selectivity, and predicting potential off-target effects. This guide will walk through a systematic approach to elucidating the binding characteristics of a novel therapeutic candidate, this compound.
Experimental Protocols for Binding Site Identification
A multi-faceted experimental approach is typically required to accurately identify and characterize a peptide's binding site on its receptor. This section details several key methodologies.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for quantifying the interaction between a ligand (this compound) and its receptor.[1][2][3][4] These assays utilize a radiolabeled version of the peptide to measure binding to receptor preparations, often in the form of cell membranes.
Detailed Protocol:
-
Receptor Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[1]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.[1]
-
-
Saturation Binding Assay:
-
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled this compound.[2]
-
Set up a series of reactions containing a fixed amount of receptor membrane preparation and increasing concentrations of radiolabeled this compound.
-
For each concentration, prepare a parallel set of reactions containing an excess of unlabeled "cold" this compound to determine non-specific binding.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid vacuum filtration through a glass fiber filter.[2]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radiolabeled this compound and fit the data to a one-site binding model to determine Kd and Bmax.[2]
-
-
Competition Binding Assay:
-
This assay determines the binding affinity (Ki) of unlabeled this compound or its analogs.[2]
-
Set up reactions with a fixed concentration of radiolabeled this compound and receptor membrane preparation, along with increasing concentrations of the unlabeled competitor (this compound).
-
Following incubation and filtration, measure the bound radioactivity.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation between a ligand and an analyte.[5][6][7][8]
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the receptor protein (ligand) onto the chip surface by injecting it over the activated surface. The primary amine groups on the receptor will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters on the surface using an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) in a suitable running buffer over the sensor chip surface containing the immobilized receptor.
-
A control flow cell with no immobilized receptor is used to subtract bulk refractive index changes.
-
The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle and plotted as a sensorgram in real-time.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the this compound-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues on the receptor that are critical for this compound binding.[9][10][11][12][13]
Detailed Protocol:
-
Primer Design:
-
Design oligonucleotide primers containing the desired mutation (e.g., changing a specific amino acid to alanine). The primers should be complementary to the template DNA sequence of the receptor gene.[9]
-
-
Mutagenesis PCR:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid containing the wild-type receptor gene as a template, and the mutagenic primers.[12]
-
-
Template DNA Digestion and Transformation:
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, mutated DNA intact.
-
Transform the mutated plasmid into competent E. coli cells for propagation.
-
-
Verification and Functional Analysis:
-
Sequence the mutated plasmid to confirm the desired mutation.
-
Express the mutant receptor in a suitable cell line and perform binding assays (e.g., radioligand binding or SPR) to assess the impact of the mutation on this compound binding affinity. A significant loss of binding affinity suggests that the mutated residue is part of the binding site.
-
Quantitative Data Presentation
The data obtained from the aforementioned experiments should be summarized in a clear and structured format to allow for easy comparison of different this compound analogs or receptor mutants.
| Compound/Mutant | Assay Type | Binding Affinity (Kd/Ki) | IC50/EC50 | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) |
| This compound (Wild-Type) | Radioligand (Ki) | 5.2 nM | 10.5 nM | - | - |
| This compound (Wild-Type) | SPR (Kd) | 4.8 nM | - | 1.2 x 10⁵ | 5.8 x 10⁻⁴ |
| This compound Analog A | Radioligand (Ki) | 15.8 nM | 32.1 nM | - | - |
| This compound Analog B | Radioligand (Ki) | 1.1 nM | 2.3 nM | - | - |
| Receptor Mutant R125A | SPR (Kd) | 150 nM | - | 8.5 x 10³ | 1.3 x 10⁻³ |
| Receptor Mutant Y230A | SPR (Kd) | > 1 µM | - | Not Determined | Not Determined |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological processes.
Experimental Workflow for Binding Site Identification
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. portlandpress.com [portlandpress.com]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. web.stanford.edu [web.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. Frontiers | Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis [frontiersin.org]
An In-depth Technical Guide to the Downstream Cellular Effects of Peptide 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide 4 (P4) is a novel synthetic peptide that has demonstrated significant potential in modulating key cellular pathways involved in inflammation and apoptosis. This document provides a comprehensive overview of the downstream cellular effects of P4, focusing on its mechanism of action, quantitative effects on signaling molecules, and detailed experimental protocols for its evaluation. P4 is shown to interact with Toll-like Receptor 4 (TLR4), leading to the attenuation of pro-inflammatory signaling cascades and the inhibition of apoptotic cell death. This guide serves as a technical resource for researchers investigating P4 as a potential therapeutic agent.
Introduction
This compound is a synthetic peptide designed to selectively target and modulate inflammatory and apoptotic pathways, which are central to a multitude of pathological conditions. The primary mechanism of action for P4 involves its interaction with the Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] Aberrant TLR4 activation can lead to an overproduction of pro-inflammatory cytokines and contribute to cellular damage.[3] P4 acts as an antagonist to this signaling, thereby reducing inflammation. Furthermore, P4 exhibits anti-apoptotic properties by modulating the expression of key regulatory proteins in the intrinsic apoptosis pathway. This dual functionality makes this compound a promising candidate for further investigation in inflammatory diseases and conditions characterized by excessive cell death.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the modulation of two critical signaling pathways: the TLR4-mediated inflammatory pathway and the intrinsic apoptosis pathway.
Inhibition of TLR4-Mediated Inflammatory Signaling
Upon binding to the TLR4 complex, P4 interferes with the recruitment of adaptor proteins such as MyD88.[1] This disruption prevents the downstream activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB. By stabilizing IκB, P4 prevents the nuclear translocation of the transcription factor NF-κB.[1] The inhibition of NF-κB activity leads to a significant reduction in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1][2]
Modulation of the Intrinsic Apoptosis Pathway
This compound has been observed to influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] Treatment with P4 leads to the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio stabilizes the mitochondrial outer membrane, preventing the release of cytochrome c into the cytoplasm.[4] Consequently, the activation of caspase-9 and the downstream executioner caspase-3 is inhibited, leading to a reduction in apoptotic cell death.[4]
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of this compound on key cellular markers of inflammation and apoptosis.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| This compound Conc. (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (LPS only) | 1250 ± 85 | 1800 ± 110 |
| 1 | 980 ± 70 | 1450 ± 95 |
| 5 | 550 ± 45 | 820 ± 60 |
| 10 | 250 ± 30 | 350 ± 40 |
| 20 | 110 ± 15 | 150 ± 25 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptotic Protein Expression
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Caspase-3 Activity (Fold Change) |
| Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.07 |
| Apoptotic Stimulus | 3.50 ± 0.25 | 0.40 ± 0.04 | 4.80 ± 0.30 |
| Apoptotic Stimulus + P4 (10 µM) | 1.20 ± 0.10 | 1.80 ± 0.15 | 1.50 ± 0.12 |
Data are presented as mean ± standard deviation from three independent experiments. Protein expression is normalized to a loading control.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., JAWS II dendritic cells) in a 96-well plate at a density of 1 x 105 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for the desired incubation period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C with 5% CO2.
-
Lysis: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Cytokine Quantification (ELISA)
This protocol is for the quantification of secreted cytokines like TNF-α and IL-6.
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm.
Western Blotting for Apoptotic Proteins
This protocol is used to determine the expression levels of proteins such as Bax, Bcl-2, and cleaved Caspase-3.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, or cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Summary of Mechanism and Effects
The multifaceted actions of this compound are summarized in the logical diagram below, illustrating the link between its molecular interactions and the resulting cellular outcomes.
Conclusion
This compound demonstrates a potent dual capacity to inhibit TLR4-mediated inflammation and suppress intrinsic apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Its specific mechanism of action warrants continued investigation for applications in a range of inflammatory and degenerative diseases.
References
- 1. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 2. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo | Life Science Alliance [life-science-alliance.org]
- 3. A cell-penetrating peptide blocks Toll-like receptor-mediated downstream signaling and ameliorates autoimmune and inflammatory diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MSP-4, an Antimicrobial Peptide, Induces Apoptosis via Activation of Extrinsic Fas/FasL- and Intrinsic Mitochondria-Mediated Pathways in One Osteosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In Silico Modeling of Peptide 4 Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Peptide 4" is a placeholder designation. The protocols, data, and pathways described herein are representative of a typical in silico peptide modeling workflow and are intended to serve as a comprehensive, adaptable guide for research on a specific peptide of interest.
Introduction
Peptides have emerged as a highly promising class of therapeutics, valued for their high specificity, potency, and lower toxicity compared to small molecules.[1] The rational design of novel peptide-based drugs hinges on a deep, atomic-level understanding of their structural conformations, dynamic behavior, and interactions with biological targets. In silico modeling has become an indispensable, cost-effective tool for accelerating this discovery process.[1][2]
This technical guide provides a core framework for investigating the interactions of a therapeutic peptide candidate, "this compound," with its target protein. It details a multi-stage computational workflow, from initial structure prediction and molecular docking to the refinement and validation of the interaction using molecular dynamics simulations. The guide includes detailed protocols for widely-used software packages, illustrative data, and diagrams of key processes.
Part 1: Structural Preparation of Peptide and Target
A reliable starting structure is the foundation of any meaningful in silico study. If experimental structures (e.g., from X-ray crystallography or NMR) are unavailable, they must be generated computationally.
1.1. Peptide Structure Prediction: Due to their flexibility, peptides often exist as an ensemble of conformations in their free state and adopt a more defined structure upon binding.[3][4] A common strategy is to generate multiple starting conformations to be used in docking.[3][5]
1.2. Target Protein Preparation: The target protein structure must be carefully prepared. This involves removing water molecules and other non-essential ligands, adding hydrogen atoms, assigning correct protonation states for titratable residues (like Histidine), and repairing any missing side chains or loops.
Key Tools:
-
Homology Modeling (if needed): SWISS-MODEL, MODELLER
-
Structure Preparation: Schrödinger Maestro, UCSF Chimera, AmberTools
Part 2: Molecular Docking of this compound
Molecular docking predicts the preferred orientation of a peptide when bound to its receptor, forming a stable complex.[7][[“]] Given the flexibility of peptides, ensemble docking—where multiple peptide conformations are docked—is a highly effective approach.[3]
Experimental Protocol: Ensemble Peptide-Protein Docking with HADDOCK
High Ambiguity Driven DOCKing (HADDOCK) is a powerful tool that uses experimental or predicted information to guide the docking process.[5][9]
-
Input Structure Preparation:
-
Define Interaction Restraints:
-
HADDOCK's efficiency comes from information-driven docking. Define "Active" residues on the receptor known or predicted to be part of the binding site.
-
Define all peptide residues as "Passive," allowing them to be automatically considered for interaction with the active receptor residues.
-
-
Execution of HADDOCK Protocol: The docking process occurs in three main stages:[9][10]
-
Stage 1: Rigid Body Minimization (it0): A large number of initial orientations are generated by rigid-body energy minimization. Models are scored and ranked.
-
Stage 2: Semi-Flexible Refinement (it1): The top-scoring models from it0 undergo a simulated annealing refinement where flexibility is introduced in the peptide and receptor interface sidechains.[9]
-
Stage 3: Explicit Solvent Refinement (itw): The models are further refined with a short molecular dynamics simulation in an explicit water solvent, improving the realism of the interaction energies.[9][10]
-
-
Analysis of Results:
-
The final models are clustered based on structural similarity (interface RMSD).
-
Clusters are ranked by their HADDOCK score, a weighted sum of van der Waals, electrostatic, and desolvation energies.
-
The top-ranked clusters represent the most probable binding poses.
-
Data Presentation: Docking Results
The results from a typical HADDOCK run are summarized to identify the most likely binding modes.
Table 1: Hypothetical Docking Results for this compound - Target Complex
| Cluster ID | HADDOCK Score | Cluster Size | Interface RMSD (Å) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Desolvation Energy (kcal/mol) |
|---|---|---|---|---|---|---|
| 1 | -125.5 ± 8.2 | 45 | 0.8 ± 0.3 | -45.3 ± 5.1 | -70.1 ± 6.5 | -10.1 ± 2.4 |
| 2 | -101.3 ± 10.1 | 38 | 1.5 ± 0.6 | -38.7 ± 4.8 | -55.2 ± 7.1 | -7.4 ± 1.9 |
| 3 | -92.8 ± 12.5 | 25 | 2.1 ± 0.8 | -33.1 ± 6.2 | -49.5 ± 8.3 | -10.2 ± 3.1 |
Visualization: Molecular Docking Workflow
Caption: Workflow for this compound molecular docking using HADDOCK.
Part 3: Molecular Dynamics (MD) Simulation
While docking provides static snapshots of the interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the peptide-protein complex and the calculation of binding free energies.[11]
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines the steps for running an MD simulation on the top-ranked this compound-target complex from docking.[11][12]
-
System Preparation (pdb2gmx):
-
Generate a GROMACS topology for the complex using a force field (e.g., CHARMM36).[12] This file describes the atoms, bonds, angles, and charges of the system.
-
-
Define Simulation Box (editconf):
-
Create a periodic simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
-
Solvation (solvate):
-
Ionization (grompp & genion):
-
Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes before starting the simulation.
-
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 1 ns) with position restraints on the complex to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer period (e.g., 5-10 ns) to stabilize the system's pressure and density. Position restraints on the complex are gradually released.
-
-
Production MD Run:
-
Run the production simulation without any restraints for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex. Trajectory data is saved at regular intervals.
-
-
Post-Simulation Analysis:
-
Trajectory Analysis: Calculate Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy (ΔG_bind) from the simulation snapshots.[13][14]
-
Data Presentation: MD Simulation & MM/PBSA Results
Quantitative analysis of the MD trajectory provides insights into the stability and energetics of the binding.
Table 2: Hypothetical MD Simulation Analysis for this compound - Target Complex
| Metric | Value | Interpretation |
|---|---|---|
| Avg. Complex RMSD (ns) | 2.1 ± 0.3 Å | The complex remains stable throughout the simulation. |
| Avg. Peptide RMSF (ns) | 1.5 ± 0.5 Å | The peptide backbone shows low fluctuation, indicating stable binding. |
| Avg. Interface H-Bonds | 5 ± 2 | Consistent hydrogen bonding network at the interface. |
Table 3: Hypothetical MM/PBSA Binding Free Energy Calculation
| Energy Component | Value (kcal/mol) |
|---|---|
| van der Waals Energy (ΔE_vdW) | -55.8 ± 4.1 |
| Electrostatic Energy (ΔE_elec) | -80.3 ± 7.5 |
| Polar Solvation Energy (ΔG_polar) | 95.1 ± 8.2 |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -8.7 ± 1.0 |
| Binding Free Energy (ΔG_bind) | -49.7 ± 9.3 |
Visualization: Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics simulation and analysis.
Part 4: Signaling Pathway Context
The ultimate goal of modeling this compound's interaction is to understand its functional consequence. In silico results help formulate hypotheses about how the peptide modulates a biological pathway. For instance, if this compound is designed to inhibit the interaction between its target (Target Protein A) and a downstream partner (Protein B), its binding should disrupt the signal transduction.
Visualization: Hypothetical Signaling Pathway
This diagram illustrates a hypothetical pathway where this compound acts as an inhibitor.
Caption: this compound inhibiting a key protein-protein interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]
- 5. Protein-peptide docking - HADDOCK3 User Manual [bonvinlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based methods for binding mode and binding affinity prediction for peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 12. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peng-lab.org [peng-lab.org]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Role of Amyloid-β 42 in the Pathophysiology of Alzheimer's Disease
Executive Summary
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia.[1] A central event in its pathogenesis is the accumulation of the Amyloid-β (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), in the brain.[2][3] Compelling evidence suggests that the secretion and aggregation of Aβ42 is a primary triggering event in the complex cascade of events leading to synaptic dysfunction, neuronal loss, and cognitive decline.[4] This peptide is generated from the proteolytic cleavage of the amyloid precursor protein (APP) and is distinguished by its high propensity to misfold and aggregate.[5] These aggregates range from small, soluble oligomers, now considered the most neurotoxic species, to large, insoluble fibrils that constitute the core of senile plaques.[6][7] Aβ42 exerts its pathological effects through multiple interconnected mechanisms, including direct synaptotoxicity, induction of oxidative stress, promotion of neuroinflammation, and disruption of cellular homeostasis.[8][9] This technical guide provides a detailed overview of the role of Aβ42 in AD pathophysiology, summarizes key quantitative data, outlines critical experimental protocols for its study, and visualizes the core signaling and experimental pathways.
The Genesis and Aggregation of Aβ42
Aβ42 is a peptide fragment derived from the sequential cleavage of APP, a transmembrane protein, by β-secretase (BACE1) and γ-secretase.[5] While this process also produces other Aβ variants, most notably the more abundant Aβ40, the Aβ42 isoform is considered central to AD pathology due to its two additional hydrophobic amino acids, which significantly increase its tendency to aggregate.[6][10]
The aggregation of Aβ42 is a concentration-dependent process that proceeds through a distinct nucleation-dependent pathway:
-
Monomers: In its initial state, Aβ42 exists as a largely unstructured soluble monomer.[11]
-
Oligomers: Monomers self-associate to form small, soluble oligomers (dimers, trimers, etc.). These oligomeric species are highly dynamic and are now widely regarded as the primary toxic entities in AD, correlating better with cognitive decline than insoluble plaque load.[6]
-
Protofibrils: Oligomers continue to assemble into larger, elongated structures known as protofibrils.
-
Fibrils and Plaques: Through conformational changes, protofibrils mature into insoluble, β-sheet-rich amyloid fibrils, which then deposit in the extracellular space to form the characteristic senile plaques seen in the brains of AD patients.
Quantitative Data on Aβ42 in Alzheimer's Disease
The quantification of Aβ42 levels and its ratio to Aβ40 in biological fluids are critical biomarkers for AD research and diagnosis.
| Parameter | Sample Type | Finding in AD vs. Healthy Controls (HC) | Significance / Key Value | Citations |
| Aβ42 Concentration | Cerebrospinal Fluid (CSF) | Decreased | Reflects sequestration of Aβ42 into brain plaques. A level <270 pg/ml is associated with disease progression. | [6][12][13] |
| Aβ42 Concentration | Plasma | Lower levels in midlife associated with higher dementia risk. | An increase of 10 pg/mL was linked to a 13% lower risk of mild cognitive impairment or dementia. | [14] |
| Aβ42/Aβ40 Ratio | CSF & Plasma | Decreased | Considered a more robust biomarker than Aβ42 alone. A lower ratio is strongly associated with higher cortical amyloid burden. | [2][15] |
| Aggregation Kinetics | In Vitro | Half-time (t1/2) is concentration-dependent. | For 3 µM Aβ42, t1/2 can be measured via ThT assay to screen inhibitors. | [11][16] |
| Neurotoxicity | In Vitro (Neuronal Cultures) | Oligomeric Aβ42 is significantly toxic at concentrations as low as 10 nM. | Oligomers are approximately 10-fold more toxic than fibrils and 40-fold more toxic than monomers. | [17] |
Pathophysiological Mechanisms of Aβ42
Aβ42 contributes to neurodegeneration through a variety of interconnected signaling pathways and cellular insults.
The Amyloid Cascade Hypothesis
This hypothesis posits that the accumulation of Aβ42 is the initiating event in AD. The cascade leads to downstream pathologies, including the hyperphosphorylation of tau protein, formation of neurofibrillary tangles (NFTs), and widespread neuronal death.[18]
References
- 1. Amyloid-beta peptides and their impact on Alzheimer's disease pathophysiology | 2023, Volume 8 - Issue 1&2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 2. The role of amyloid beta peptide 42 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of A beta 42 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenesis of Alzheimer's Disease and the Role of Aβ42 | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 6. Amyloid β-Peptide (1–42)-Induced Oxidative Stress in Alzheimer Disease: Importance in Disease Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid‐β 1‐42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative Stress and Beta Amyloid in Alzheimer’s Disease. Which Comes First: The Chicken or the Egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Patients with Alzheimer’s disease have an increased removal rate of soluble beta-amyloid-42 | PLOS One [journals.plos.org]
- 13. High Soluble Amyloid-β42 Predicts Normal Cognition in Amyloid-Positive Individuals with Alzheimer’s Disease-Causing Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. Total Aβ42/Aβ40 ratio in plasma predicts amyloid-PET status, independent of clinical AD diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Homologs of Peptide 4 in different species
It appears that the term "Peptide 4" is used to refer to several distinct molecules in scientific literature. To provide you with an accurate and relevant technical guide, please clarify which "this compound" you are interested in from the list below:
-
Dipeptide-4 (Cysteine-Glycine): A synthetic peptide with antioxidant properties used in skincare.
-
This compound pro-collagen (GHK tripeptide): A peptide involved in skin cell regeneration and tissue repair.
-
Thymosin Beta 4 (TB4): A naturally occurring peptide involved in healing, regeneration, and immune modulation.
-
Insulin-like this compound (Ilp4): A peptide hormone in insects like Drosophila involved in growth and metabolism.
-
Antimicrobial this compound: A novel peptide identified from the ruminant gastrointestinal microbiome with antimicrobial properties.
-
Collagen-derived this compound: A carboxyl-terminal peptide from type IV collagen.
-
Protease-Activated Receptor 4 (PAR4) Activating Peptide: A peptide that activates the PAR4 receptor, involved in cellular signaling in response to proteases.
Once you specify the "this compound" of interest, I can proceed to gather the necessary information on its homologs, relevant experimental protocols, and signaling pathways to generate the in-depth technical guide you requested.
A Technical Guide to the Post-Translational Modifications of Peptide 4: A Case Study on Defensin-Like Peptide 4 (DLP4)
Disclaimer: The designation "Peptide 4" is not a unique identifier for a single molecule in scientific literature. It is used in various research contexts to denote different peptides. This guide focuses on a specific, well-characterized antimicrobial peptide: Defensin-Like this compound (DLP4) from the Black Soldier Fly, Hermetia illucens. The principles, protocols, and analyses described herein are broadly applicable to the study of other peptides.
Introduction to Post-Translational Modifications (PTMs)
Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins and peptides after their biosynthesis. These modifications are critical for cellular function, influencing the peptide's structure, stability, localization, and interaction with other molecules. For antimicrobial peptides (AMPs) like DLP4, PTMs are often essential for their biological activity. Common PTMs in insect-derived peptides include proteolytic cleavage of precursor sequences and the formation of disulfide bonds to establish a stable, active conformation.[1][2]
Overview of Defensin-Like this compound (DLP4)
DLP4 is a cysteine-stabilized α/β (CSαβ) antimicrobial peptide isolated from Hermetia illucens.[3] It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[3][4] Like other insect defensins, DLP4's structure and function are critically dependent on its PTMs, which are acquired during its synthesis and secretion as part of the fly's innate immune response.[5][6]
Known and Potential PTMs of DLP4
The analysis of DLP4 and other insect defensins points to two primary, essential PTMs and several other potential modifications.
Proteolytic Cleavage
Insect defensins are typically synthesized as larger precursor proteins (prepropeptides) that include an N-terminal signal peptide and sometimes a pro-domain.[1]
-
Signal Peptide Cleavage: A signal peptidase removes the N-terminal signal sequence during secretion. This is a crucial step for the peptide to be released from the cell.
-
Pro-domain Cleavage: In some cases, a pro-domain is also cleaved to yield the final, mature, and active peptide.
Disulfide Bond Formation
The defining feature of the defensin (B1577277) family is a highly conserved pattern of cysteine residues that form multiple intramolecular disulfide bonds. These bonds create a stable, folded structure essential for antimicrobial activity. DLP4, as a CSαβ peptide, relies on these bonds to maintain its three-dimensional fold.[6]
Other Potential PTMs
While not explicitly documented for DLP4, other PTMs are known to occur in insect neuropeptides and could potentially be present:
-
C-terminal Amidation: This modification, which neutralizes the C-terminal charge, is common in AMPs and can enhance their activity and stability.[7]
-
Pyroglutamate Formation: The cyclization of an N-terminal glutamine or glutamate (B1630785) residue can protect the peptide from degradation by exopeptidases.[8]
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can occur during expression, purification, or as a biological regulatory mechanism. This often impacts peptide activity.
Data Presentation: Summary of PTMs
The following table summarizes the key PTMs relevant to DLP4, including the expected change in monoisotopic mass.
| Modification Type | Description | Affected Residues | Mass Change (Da) | Relevance to DLP4 |
| Proteolytic Cleavage | Removal of signal peptide/pro-domain from the precursor. | N-terminus | Variable (sequence dependent) | Confirmed (Inferred) |
| Disulfide Bond | Oxidation of two thiol groups to form a covalent bond. | Cysteine | -2.0156 (for each bond) | Confirmed (Inferred) |
| C-terminal Amidation | Replacement of the C-terminal carboxyl group with an amide. | C-terminal amino acid | -0.9840 | Potential |
| Pyroglutamate | Cyclization of an N-terminal glutamine or glutamate. | N-terminal Gln or Glu | -17.0265 (Gln) or -18.0106 (Glu) | Potential |
| Oxidation | Addition of one oxygen atom. | Methionine, Tryptophan | +15.9949 | Potential (Artifact) |
Experimental Protocols
Characterizing the PTMs of a peptide like DLP4 requires a multi-step approach heavily reliant on mass spectrometry.
Protocol 1: Intact Mass Analysis for PTM Screening
Objective: To determine the accurate molecular weight of the mature peptide and compare it to the theoretical mass to detect any modifications.
Methodology:
-
Sample Preparation:
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity.
-
Desalt the sample using a C18 ZipTip or equivalent. .
-
-
Mass Spectrometry:
-
Analyze the sample via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Use a high-resolution instrument (e.g., Orbitrap or TOF) to obtain an accurate mass measurement.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide.
-
Calculate the theoretical mass of the mature peptide sequence (assuming cleavage and disulfide bonds).
-
Compare the experimental mass to the theoretical mass. Any deviation suggests the presence of additional PTMs (e.g., amidation, oxidation).
-
Protocol 2: Disulfide Bond Mapping by Mass Spectrometry
Objective: To determine the specific connectivity of cysteine residues involved in disulfide bonds.
Methodology:
-
Sample Digestion (Non-reducing):
-
To prevent disulfide bond scrambling, block any free thiol groups by alkylating the native peptide with N-ethylmaleimide (NEM).
-
Digest the non-reduced peptide with a specific protease (e.g., Trypsin, Chymotrypsin) in a non-reducing buffer (e.g., ammonium (B1175870) bicarbonate, pH 7.8). The digestion should be performed under conditions that do not disrupt native disulfide bonds.[9]
-
-
Sample Digestion (Reducing):
-
In a parallel reaction, reduce the peptide by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[10]
-
Alkylate the now-free cysteine residues with Iodoacetamide (IAA) to a final concentration of 20 mM in the dark for 30 minutes.
-
Digest the reduced and alkylated peptide with the same protease as in the non-reducing step.
-
-
LC-MS/MS Analysis:
-
Analyze both the non-reduced and reduced digests by LC-MS/MS.[11]
-
-
Data Analysis:
-
Compare the chromatograms of the two digests. Peptides containing disulfide bonds will be present in the non-reduced digest but absent in the reduced digest.[11]
-
Identify the disulfide-linked peptides in the non-reduced sample. These will appear as a single mass in MS1 but will generate fragment ions (MS2) from two different peptide chains.
-
Specialized software (e.g., pLink-SS, Byonic) can be used to automatically identify disulfide-linked peptides from the raw data.[9][12]
-
Visualizations: Workflows and Pathways
Experimental Workflow for PTM Analysis
This diagram outlines the general workflow for identifying and characterizing post-translational modifications of a recombinant peptide.
Caption: Workflow for PTM analysis of a peptide.
Signaling Cascade of an Antimicrobial Peptide
Antimicrobial peptides like DLP4 primarily act by disrupting bacterial cell membranes. This interaction can be considered the start of a signaling cascade that leads to cell death.
Caption: Antimicrobial peptide mechanism of action.
Logical Relationship of PTMs to Function
This diagram illustrates how essential PTMs logically lead to a functional DLP4 peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of protein posttranslational modifications in Arthropoda venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and immunomodulatory activities of insect defensins-DLP2 and DLP4 against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-translational modifications of the insect sulfakinins: sulfation, pyroglutamate-formation and O-methylation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Workflows [proteinmetrics.com]
Methodological & Application
Application Notes and Protocols for the HPLC Purification of Peptide 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic and recombinant peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications. This document provides detailed application notes and protocols for the purification of "Peptide 4," an unfolded intermediate in the synthesis of a selenocysteine-containing mimetic of the antimicrobial protein Caenopore-5.[1] Caenopore-5 is an 82-amino acid protein from the nematode C. elegans. This compound, as the ligated product of two synthetic fragments, requires robust purification to remove impurities such as unreacted fragments, deletion sequences, and byproducts from the synthesis and ligation steps.
The primary method for peptide purification is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[2][3] This application note will focus on an optimized RP-HPLC protocol for this compound, leveraging its specific physicochemical properties derived from the amino acid sequence of Caenopore-5.
Physicochemical Properties of this compound (Caenopore-5)
A detailed understanding of the peptide's properties is crucial for developing an effective purification strategy. The amino acid sequence of Caenopore-5 (gene: spp-5) is as follows:
MKTFILLTLVLVALVLAGTNAALEGLDVKINALADYVKQANAKVECDKVKTCTGAGVAVDAISGCTKDGVIAYCEGLCIAKAS
Key Properties:
-
Molecular Weight: Approximately 9.2 kDa (as reported for the oxidized form of a similar synthetic construct).[4]
-
Amino Acid Composition: A mix of hydrophobic and hydrophilic residues. The presence of multiple charged residues (Asp, Glu, Lys) and hydrophobic residues (Leu, Ile, Val, Ala) indicates that RP-HPLC is a suitable purification method.
-
Selenocysteine Residue: this compound is an intermediate in the synthesis of a selenocysteine-containing analog of Caenopore-5. Selenocysteine is more readily oxidized than cysteine, which should be considered during sample handling and purification to prevent unwanted side reactions.[1] All buffers should be degassed to minimize oxidation.
HPLC Purification Method for this compound
Principle of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are loaded onto the column in a high-aqueous mobile phase and eluted with an increasing gradient of an organic solvent (acetonitrile). More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher organic solvent concentration. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.
Materials and Equipment
Materials:
-
Crude this compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
HPLC vials
Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
C18 reversed-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)
-
Analytical HPLC system with a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size, 300 Å pore size) for purity analysis
-
Lyophilizer
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Protocol:
-
For Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
For Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B or a denaturing agent like guanidinium (B1211019) hydrochloride (followed by dilution) can be used.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC for Method Development
Before proceeding to preparative scale, it is essential to optimize the separation on an analytical column.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm, 300 Å)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point.
Preparative HPLC Purification
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm, 300 Å)
-
Flow Rate: 20 mL/min (adjust based on column dimensions)
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient: Use the optimized gradient from the analytical run, adjusting the segment times for the different column volume and flow rate. A typical gradient would be:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 65 | 70 |
| 70 | 95 |
| 75 | 95 |
| 76 | 10 |
| 85 | 10 |
Fraction Collection and Analysis
-
Collect fractions of 5-10 mL throughout the elution of the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Desalting and Lyophilization
-
The pooled fractions contain acetonitrile and TFA, which should be removed.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder. For applications sensitive to TFA, an alternative desalting step using a different buffer system or a final purification step with a volatile buffer like ammonium (B1175870) acetate (B1210297) may be necessary.
Data Presentation
Table 1: HPLC System Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 250 x 4.6 mm, 5 µm, 300 Å | C18, 250 x 21.2 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |
| Injection Volume | 20 µL | 1-5 mL |
Table 2: Example Gradient Conditions
| Time (min) | Analytical Gradient (%B) | Preparative Gradient (%B) |
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 65 | 65 | 70 |
| 70 | 95 | 95 |
| 75 | 95 | 95 |
| 76 | 5 | 10 |
| 85 | 5 | 10 |
Visualizations
Caption: Overall workflow for the HPLC purification of this compound.
Caption: Example preparative HPLC gradient profile for this compound purification.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | - Sample overload- Inappropriate mobile phase pH- Column degradation | - Reduce injection volume/mass- Ensure TFA concentration is 0.1%- Use a new or thoroughly cleaned column |
| Low Resolution | - Gradient is too steep- Inappropriate stationary phase | - Decrease the gradient slope (%B/min)- Ensure a C18 column with appropriate pore size (300 Å for large peptides) is used |
| No Peptide Elution | - Peptide precipitated on the column- Peptide is too hydrophobic | - Increase the final %B in the gradient- Add a stronger organic solvent like isopropanol (B130326) to Mobile Phase B |
| Multiple Peaks | - Impurities are present- Peptide degradation or oxidation | - Optimize the gradient for better separation- Use fresh, degassed solvents and handle the sample on ice |
References
- 1. mab-5 Homeobox protein mab-5 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans spe-5 gene is required for morphogenesis of a sperm-specific organelle and is associated with an inherent cold-sensitive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. alliancegenome.org [alliancegenome.org]
Application Note: Solubility Testing of Peptide 4 in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are of significant interest in various fields, including therapeutics, diagnostics, and fundamental research, due to their high specificity and biological activity.[1] A critical prerequisite for the successful application of any peptide is its solubility in a physiologically compatible aqueous buffer. Improper solubilization can lead to inaccurate concentration determination, loss of peptide, and compromised experimental outcomes.[2][3] This application note provides a comprehensive guide and detailed protocols for systematically testing the solubility of "Peptide 4" in various aqueous buffers.
The solubility of a peptide is influenced by several intrinsic and extrinsic factors:
-
Amino Acid Composition: The proportion of hydrophilic (charged and polar) to hydrophobic (non-polar) amino acids is a primary determinant of solubility in aqueous solutions.[1][4] Peptides rich in hydrophobic residues like Leucine, Valine, and Phenylalanine tend to have lower solubility.[1]
-
Peptide Length: Longer peptides generally exhibit lower solubility due to an increased potential for hydrophobic interactions and aggregation.[1][4]
-
Net Charge and pH: A peptide's net charge, which is dependent on the pH of the solution, significantly impacts its solubility. Solubility is typically lowest at the peptide's isoelectric point (pI), where the net charge is zero.[1]
-
Secondary Structure: The propensity of a peptide to form stable secondary structures, such as beta-sheets, can lead to aggregation and reduced solubility.[1]
This document outlines a systematic approach to determine the optimal solubilization conditions for this compound, including pre-testing, a tiered testing protocol, and methods for quantification.
Factors Influencing this compound Solubility
A preliminary analysis of this compound's amino acid sequence is crucial for predicting its solubility characteristics.
Table 1: Influence of this compound Properties on Solubility
| Property | Analysis | Implication for Solubility Testing |
| Net Charge at Neutral pH | Calculate the net charge by assigning +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[3] | A net positive charge suggests solubility in neutral or acidic buffers, while a net negative charge suggests solubility in neutral or basic buffers. A neutral charge indicates that organic solvents may be required.[4] |
| Hydrophobicity | Determine the percentage of hydrophobic amino acids (e.g., A, V, L, I, P, F, W, M). | If >50% of residues are hydrophobic, the peptide may have limited solubility in aqueous solutions and require the use of organic co-solvents like DMSO or DMF.[5][6] |
| Presence of Specific Residues | Identify the presence of Cysteine (C), Methionine (M), or Tryptophan (W). | These residues are prone to oxidation, especially at basic pH.[7] Solutions should be prepared using oxygen-free buffers.[8] DMSO should be avoided for peptides containing Cysteine or Methionine. |
Experimental Workflow for Solubility Testing
The following diagram illustrates the systematic workflow for determining the solubility of this compound.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for In vivo Administration of P4 Peptide in Mouse Models of Pneumococcal Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
P4 is a 28-amino-acid cationic peptide derived from pneumococcal surface adhesin A (PsaA) that functions as a eukaryotic cellular activator.[1] In mouse models of severe pneumococcal infection, P4 therapy has been shown to augment the innate immune response and rescue aged mice from fatal sepsis when administered in conjunction with pathogen-specific antibodies.[1] The efficacy of P4 therapy is dependent on the presence of pathogen-specific antibodies, effector cells, and active complement.[1] While the precise mechanism is not fully elucidated, it is speculated that polymorphonuclear neutrophils are a major component of the innate immune system activated by the P4 peptide.[1]
These application notes provide a detailed protocol for the in vivo administration of P4 peptide in mouse models of pneumococcal sepsis, based on published studies. This document also includes general guidelines for preparing peptide solutions, conducting pharmacokinetic studies, and assessing toxicity, which can be adapted for P4 peptide research.
Data Presentation
In Vivo Efficacy of P4 Peptide
| Mouse Strain | Age | Challenge Strain | P4 Peptide Dose | Administration Route | Dosing Schedule | Outcome |
| Swiss Webster | 15 months | S. pneumoniae WU2 | 100 µ g/mouse | Intravenous (IV) | Two doses at 48 and 72 hours post-infection | 73% survival in treated group vs. 20% in control[1] |
| BALB/c | 11 months | S. pneumoniae WU2 | 100 µ g/mouse | Intravenous (IV) | Two doses at 48 and 72 hours post-infection | 95% survival in treated group vs. 45% in control[1] |
Pharmacokinetic Properties of Peptides in Mice (General Example)
Note: Specific pharmacokinetic data for P4 peptide is not currently available. The following table is a general example of how such data would be presented.
| Parameter | Value | Dosing | Time Point | Tissue |
| Brain Concentration | 313 nM | 10 mg/kg i.p. | 30 minutes post-injection | Brain[2] |
| Blood Concentration | - | 300 µg/kg i.p. | 2, 4, 6, 10, 15, 20 min post-injection | Blood[3] |
Toxicity Profile of Peptides in Mice (General Example)
Note: Specific toxicity data for P4 peptide is not currently available. The following table is a general example of how such data would be presented.
| Peptide | Mouse Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| ALOS4 | ICR mice | 10-360 mg/kg every other day for 21 days | Intravenous (IV) | No observed toxicity, mortality, or serious adverse events. No alterations in weight-gain or body temperature. | [4] |
| SET-M33 | CD-1 mice | 5 and 20 mg/kg/day for 7 days | Inhalation | No Observable Adverse Effect Level (NOAEL) was 5 mg/kg/day. Adverse clinical signs and effects on body weight at the higher dose. | [5] |
Experimental Protocols
Protocol 1: Preparation of P4 Peptide Solution for Injection
Objective: To prepare a sterile solution of P4 peptide for intravenous administration in mice.
Materials:
-
Lyophilized P4 peptide
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Reconstitution:
-
Allow the lyophilized P4 peptide vial to equilibrate to room temperature before opening to minimize condensation.
-
Reconstitute the peptide in sterile PBS to a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or pipette to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.
-
-
Dilution to Working Concentration:
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for injection. For a 100 µg dose per mouse in a typical injection volume of 100 µL, the final concentration would be 1 mg/mL.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
Once thawed, keep the peptide solution on ice until ready for injection.
-
Protocol 2: In Vivo Administration of P4 Peptide in a Pneumococcal Sepsis Model
Objective: To administer P4 peptide intravenously to aged mice following intranasal challenge with Streptococcus pneumoniae.
Materials:
-
Aged mice (e.g., 11-15 months old BALB/c or Swiss Webster)
-
Streptococcus pneumoniae WU2 (serotype 3) culture
-
P4 peptide solution (prepared as in Protocol 1)
-
Intravenous immunoglobulin (IVIG) with pathogen-specific antibodies
-
Mouse restrainer
-
Heat source (e.g., heat lamp) to dilate tail veins
-
70% ethanol
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (e.g., 27-30 gauge)
Procedure:
-
Intranasal Challenge:
-
Culture S. pneumoniae WU2 to the desired concentration.
-
Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer an intranasal challenge of S. pneumoniae WU2 (e.g., ~2.1 x 10^7 cells/mouse).[1]
-
-
Monitoring:
-
Monitor the mice twice daily for moribund characteristics.[1]
-
-
Treatment Administration:
-
At 48 hours post-challenge, identify moribund mice and randomize them into treatment and control groups.[1]
-
Animal Preparation: Place the mouse in a suitable restrainer. Use a heat lamp to gently warm the tail and dilate the veins.
-
Injection Site Preparation: Swab the tail with 70% ethanol.
-
Intravenous Injection:
-
Draw the calculated volume of P4 peptide solution (100 µ g/mouse ) and IVIG (100 µl/mouse) into a sterile syringe.[1]
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution.
-
-
Repeat the treatment at 72 hours post-challenge.[1]
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects and survival for a predetermined period (e.g., 166 hours).[1]
-
Visualizations
References
- 1. P4 Peptide Therapy Rescues Aged Mice from Fatal Pneumococcal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Quantifying the Bioactivity of Peptide 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide 4 is a synthetic peptide analog designed to modulate cellular signaling pathways. Accurate determination of its biological activity is crucial for mechanism-of-action studies and drug development pipelines. This document provides detailed protocols for a suite of cell-based assays to quantitatively measure the bioactivity of this compound by assessing its impact on a target G-protein coupled receptor (GPCR) signaling cascade.
The primary assay is a robust and sensitive Luciferase Reporter Assay designed for high-throughput screening. To complement this, we describe two orthogonal assays for confirmatory analysis: a direct measurement of the second messenger, cyclic AMP (cAMP), using a competitive ELISA, and a Western Blot analysis to detect the phosphorylation of the downstream transcription factor CREB.
Principle of the Assays
This application note assumes this compound acts as an agonist on a Gs-coupled GPCR. Activation of this receptor initiates a signaling cascade, as depicted in the pathway diagram below. The binding of this compound to the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription.
The described assays measure the activity of this compound at different key points in this pathway:
-
Luciferase Reporter Assay: Quantifies the transcriptional activity of p-CREB using a reporter gene.
-
cAMP ELISA: Directly measures the concentration of the second messenger, cAMP.
-
Western Blot: Detects the phosphorylation state of the downstream effector, CREB.
Signaling Pathway and Experimental Visualizations
Caption: this compound signaling cascade via a Gs-coupled GPCR.
Caption: Workflow for the this compound Luciferase Reporter Assay.
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to induce CRE-mediated gene transcription in a stable HEK293 cell line expressing a firefly luciferase gene under the control of a CRE promoter (HEK293-CRE-Luc).
A. Materials Required
-
HEK293-CRE-Luc cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
This compound stock solution (1 mM in DMSO)
-
Forskolin (positive control, 10 mM in DMSO)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Luminometer
B. Experimental Procedure
-
Cell Seeding:
-
Culture HEK293-CRE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in fresh media to a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Treatment:
-
After 24 hours, aspirate the media and replace it with 90 µL of Opti-MEM. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare a 10X serial dilution of this compound in Opti-MEM, ranging from 10 µM to 0.1 nM. Also prepare a 10X solution of the positive control (e.g., 100 µM Forskolin) and a vehicle control (DMSO in Opti-MEM).
-
Add 10 µL of the 10X this compound dilutions, positive control, or vehicle control to the appropriate wells in triplicate.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Competitive cAMP ELISA
This assay directly quantifies intracellular cAMP levels following stimulation with this compound.
A. Materials Required
-
HEK293 cells expressing the target receptor
-
Cell culture reagents (as above)
-
This compound stock solution
-
IBMX (phosphodiesterase inhibitor)
-
cAMP ELISA Kit (e.g., from Cayman Chemical or R&D Systems)
-
Plate shaker
-
Microplate reader (450 nm)
B. Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Aspirate media and replace with 100 µL of stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes.
-
Add this compound at various concentrations to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Lyse the cells according to the ELISA kit manufacturer's instructions (typically using a provided lysis buffer).
-
Perform the competitive ELISA protocol as detailed in the kit manual. This generally involves:
-
Adding cell lysates and standards to a plate pre-coated with a cAMP antibody.
-
Adding a cAMP-HRP conjugate.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Protocol 3: Western Blot for Phospho-CREB
This protocol detects the phosphorylation of CREB at Ser133, a key downstream event in the signaling pathway.
A. Materials Required
-
HEK293 cells expressing the target receptor
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-Phospho-CREB (Ser133), Rabbit anti-Total CREB.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Chemiluminescence Substrate
-
Chemiluminescence imaging system
B. Experimental Procedure
-
Cell Culture and Lysis:
-
Seed 5 x 10^5 cells per well in 6-well plates and grow to 80-90% confluency.
-
Serum-starve cells for 4 hours.
-
Treat with desired concentrations of this compound for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Scrape and collect lysate, centrifuge to pellet debris, and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with anti-Phospho-CREB antibody (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using an imaging system.
-
(Optional) Strip the membrane and re-probe with an anti-Total CREB antibody for normalization.
-
Data Presentation and Analysis
Quantitative data from the assays should be recorded and analyzed to determine the potency (EC50) of this compound.
Table 1: Representative Data from CRE-Luciferase Reporter Assay
| This compound Conc. (nM) | Avg. Luminescence (RLU) | Std. Deviation | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 15,250 | 1,280 | 1.0 |
| 0.1 | 45,880 | 3,550 | 3.0 |
| 1 | 185,600 | 15,200 | 12.2 |
| 10 | 550,100 | 48,700 | 36.1 |
| 100 | 890,500 | 75,400 | 58.4 |
| 1000 | 915,300 | 81,200 | 60.0 |
| Positive Control | 950,600 | 85,300 | 62.3 |
| Calculated EC50 | 4.5 nM |
RLU: Relative Light Units
Table 2: Representative Data from cAMP Competitive ELISA
| This compound Conc. (nM) | Avg. Absorbance (450nm) | Std. Deviation | cAMP Concentration (pmol/mL) |
| 0 (Vehicle) | 1.85 | 0.15 | 5.2 |
| 0.1 | 1.62 | 0.12 | 15.8 |
| 1 | 1.15 | 0.09 | 48.5 |
| 10 | 0.58 | 0.05 | 155.2 |
| 100 | 0.25 | 0.03 | 350.6 |
| 1000 | 0.22 | 0.02 | 380.1 |
| Calculated EC50 | 5.1 nM |
Note: cAMP concentration is calculated from a standard curve. Higher cAMP leads to lower absorbance.
Table 3: Densitometry Analysis from Phospho-CREB Western Blot
| This compound Conc. (nM) | p-CREB Band Intensity | Total CREB Band Intensity | p-CREB / Total CREB Ratio |
| 0 (Vehicle) | 10,500 | 85,000 | 0.12 |
| 1 | 45,300 | 84,500 | 0.54 |
| 10 | 158,000 | 86,100 | 1.84 |
| 100 | 225,600 | 85,500 | 2.64 |
Intensity values are in arbitrary units from densitometry software.
Data Analysis For the luciferase and ELISA assays, plot the response (Fold Induction or cAMP concentration) against the log of the this compound concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response. The close correlation of EC50 values from orthogonal assays provides strong evidence for the on-target activity of the peptide. Western blot data provides qualitative and semi-quantitative confirmation of pathway activation at specific concentrations.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Peptide 4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Peptide 4 in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound ensures high accuracy and precision. The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and other quantitative studies of this compound in a drug development setting.
Introduction
This compound is a novel therapeutic peptide with potent activity in the [Specify Therapeutic Area, e.g., oncology, immunology ] signaling pathway. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. Due to the complex nature of plasma, which contains a high abundance of proteins and other endogenous substances, a highly selective and sensitive analytical method is required.[1][2] LC-MS/MS has become the gold standard for peptide quantification in biological matrices due to its superior specificity, sensitivity, and wide dynamic range.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
This compound-SIL-IS (stable isotope-labeled, ≥95% purity, with ¹³C and ¹⁵N labeled amino acids)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol, LC-MS grade
Equipment
-
UHPLC system (e.g., Waters ACQUITY UPLC, Sciex ExionLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad 6500+)
-
Analytical balance
-
Centrifuge capable of 4°C
-
Microcentrifuge tubes
-
Autosampler vials
Signaling Pathway of this compound
The following diagram illustrates the hypothetical signaling pathway in which this compound is involved.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Workflow for this compound quantification in plasma.
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-SIL-IS in 50% acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound-SIL-IS at 1 µg/mL in 50% acetonitrile.
-
Calibration Standards and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations for the calibration curve and QC levels.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the this compound-SIL-IS working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[1][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 60 3.1 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) This compound [Specify m/z ] [Specify m/z ] 0.05 [Specify V ] [Specify eV ] | this compound-SIL-IS | [Specify m/z ] | [Specify m/z ] | 0.05 | [Specify V ] | [Specify eV ] |
-
Results and Discussion
The LC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Linearity and Range
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = [Slope ]x + [Intercept ] | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤15 | 85-115 | ≤15 | 85-115 |
| LQC | 0.3 | ≤15 | 85-115 | ≤15 | 85-115 |
| MQC | 10 | ≤15 | 85-115 | ≤15 | 85-115 |
| HQC | 80 | ≤15 | 85-115 | ≤15 | 85-115 |
Recovery
The extraction recovery of this compound from human plasma was determined at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 0.3 | [Value ] |
| MQC | 10 | [Value ] |
| HQC | 80 | [Value ] |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the selectivity of UHPLC-MS/MS, provides a reliable and high-throughput assay suitable for supporting pharmacokinetic studies in drug development. The method meets the stringent requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and recovery.
References
- 1. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Radiolabeling "Peptide 4" for Binding Assays
For: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed guide to selecting and performing radiolabeling of a generic "Peptide 4" for use in binding assays. This document outlines several common methodologies, enabling researchers to choose the most appropriate technique based on the specific amino acid composition and sensitivity of their peptide of interest.
Introduction
Radiolabeled peptides are indispensable tools in drug discovery and biomedical research, particularly for in vitro and in vivo binding assays, receptor characterization, and pharmacokinetic studies.[1] The introduction of a radioactive isotope allows for highly sensitive detection and quantification of the peptide. The choice of radiolabeling method is critical and depends on the peptide's primary structure, the desired specific activity, and the need to preserve its biological activity.[1][2]
This document provides protocols for three common methods of radiolabeling a generic "this compound" with Iodine-125 ([¹²⁵I]), a gamma-emitting radionuclide with a convenient half-life of approximately 60 days, making it ideal for many binding assay applications.[1][3] Additionally, considerations for tritium (B154650) ([³H]) labeling are discussed for peptides sensitive to iodination or for applications where minimal structural modification is paramount.[4][5]
The selection of the appropriate method hinges on the amino acid composition of "this compound":
-
Direct Iodination (Chloramine-T or Iodogen methods): Suitable for peptides containing accessible tyrosine or, less commonly, histidine residues.[1][2][6]
-
Indirect Iodination (Bolton-Hunter Reagent): Ideal for peptides lacking tyrosine or histidine residues, or when direct iodination may compromise the peptide's binding affinity by modifying a critical residue.[7][8][9][10][11] This method targets primary amines, such as the ε-amino group of lysine (B10760008) or the N-terminal α-amino group.[7][10][11]
Method Selection Workflow
The following workflow provides a logical approach to selecting the optimal radiolabeling strategy for "this compound".
Experimental Protocols
Safety Precautions: All procedures involving radioactive materials must be performed in a designated radioactivity laboratory, in a properly functioning fume hood, and behind appropriate shielding. Personnel must be trained in radiation safety and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 1: Direct Radioiodination using the Chloramine-T Method
This method utilizes Chloramine-T as an oxidizing agent to convert Na¹²⁵I to a reactive iodine species that incorporates into tyrosine residues.[2][12][13][14] It is a rapid and effective method but can be harsh and may cause oxidative damage to sensitive peptides.[2][14][15]
Materials:
-
"this compound" (with at least one tyrosine or histidine residue)
-
Na¹²⁵I (carrier-free, high specific activity)
-
0.5 M Sodium Phosphate (B84403) Buffer, pH 7.5
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium Metabisulfite solution (quenching agent, e.g., 2 mg/mL in water)
-
Purification column (e.g., Sephadex G-10 or PD-10 desalting column)
-
Column equilibration and elution buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate or phosphate buffered saline with 0.1% BSA)
Procedure:
-
Preparation: In a shielded fume hood, combine the following in a microcentrifuge tube:
-
5-10 µg of "this compound"
-
25 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5
-
0.5-1.0 mCi of Na¹²⁵I
-
-
Initiation: Add 10 µL of Chloramine-T solution to the reaction tube to initiate the iodination. Gently mix.
-
Reaction: Allow the reaction to proceed for 60-90 seconds at room temperature. Timing is critical to prevent excessive oxidation.
-
Quenching: Terminate the reaction by adding 20 µL of Sodium Metabisulfite solution. Mix gently.
-
Purification: Immediately purify the reaction mixture to separate the ¹²⁵I-labeled "this compound" from unreacted Na¹²⁵I and other reactants.
-
Equilibrate a desalting column with the chosen elution buffer.
-
Load the entire reaction mixture onto the column.
-
Elute with buffer and collect fractions (e.g., 0.5 mL each).
-
-
Analysis: Monitor the radioactivity of the collected fractions using a gamma counter. The ¹²⁵I-"this compound" will elute in the earlier fractions (void volume), while the free Na¹²⁵I will be retained and elute later.
-
Pooling and Storage: Pool the peak radioactive fractions containing the labeled peptide. Determine the radiochemical purity and specific activity. Store at -20°C or -80°C.
Protocol 2: Direct Radioiodination using the Iodogen Method
The Iodogen method is a milder alternative for direct iodination, where the oxidizing agent is coated onto the surface of the reaction vessel, reducing direct contact with the peptide and minimizing oxidative damage.[1][2][16][17]
Materials:
-
Same as Protocol 1, but substitute Chloramine-T and Sodium Metabisulfite with Iodogen.
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
A suitable solvent for Iodogen (e.g., Chloroform (B151607) or Dichloromethane)
Procedure:
-
Iodogen Coating:
-
Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.
-
Add 50-100 µL of this solution to a glass reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin film of Iodogen.
-
Store coated tubes desiccated at -20°C.
-
-
Preparation: In the shielded fume hood, add the following to the Iodogen-coated tube:
-
25 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5
-
5-10 µg of "this compound"
-
0.5-1.0 mCi of Na¹²⁵I
-
-
Reaction: Gently agitate the reaction mixture for 5-15 minutes at room temperature.
-
Termination: Stop the reaction by simply transferring the reaction mixture to a new, clean tube, leaving the insoluble Iodogen behind. No chemical quenching is required.
-
Purification and Analysis: Proceed with purification and analysis as described in steps 5-7 of Protocol 1.
Protocol 3: Indirect Radioiodination using the Bolton-Hunter Reagent
This method is an indirect, non-oxidative technique that labels primary amino groups.[9][10][11] It uses a pre-iodinated acylating agent, N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate ([¹²⁵I]Bolton-Hunter Reagent), which reacts with lysine residues or the N-terminus of "this compound".[7][8][10]
Materials:
-
"this compound" (with at least one primary amine)
-
[¹²⁵I]Bolton-Hunter Reagent (commercially available)
-
0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching solution (e.g., 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5)
-
Purification column and buffers as in Protocol 1.
Procedure:
-
Reagent Preparation: The [¹²⁵I]Bolton-Hunter Reagent is typically supplied in a solvent like benzene, which must be evaporated immediately before use under a gentle stream of nitrogen in a shielded fume hood.
-
Reaction:
-
Dissolve 5-10 µg of "this compound" in 10-20 µL of 0.1 M Sodium Borate Buffer, pH 8.5.
-
Add the peptide solution to the dried [¹²⁵I]Bolton-Hunter Reagent.
-
Incubate for 15-30 minutes at 4°C with gentle mixing.
-
-
Quenching: Add an excess of the quenching solution (e.g., 100 µL of 0.2 M Glycine solution) to react with any remaining unreacted Bolton-Hunter reagent. Incubate for an additional 5-10 minutes.
-
Purification and Analysis: Proceed with purification and analysis as described in steps 5-7 of Protocol 1 to separate the labeled peptide from the quenched reagent and other byproducts.
Data Presentation and Quality Control
Key parameters to assess the success of the radiolabeling procedure should be quantified and recorded.
| Parameter | Description | Typical Target Value | Analytical Method |
| Radiochemical Yield | The percentage of the initial radioactivity that is incorporated into the peptide. | > 70% | Calculated after purification |
| Radiochemical Purity | The percentage of the total radioactivity in the final product that is associated with the desired labeled peptide. | > 95% | Radio-HPLC, TLC |
| Specific Activity | The amount of radioactivity per unit mass or mole of the peptide (e.g., mCi/µg or Ci/mmol). | Varies by application, typically as high as possible without compromising peptide integrity. | Calculated based on yield and peptide amount. |
| Biological Activity | The binding affinity (e.g., Kd, Ki) of the radiolabeled peptide compared to the unlabeled peptide. | Should be comparable to the unlabeled peptide. | Radioligand Binding Assay |
Alternative Labeling Strategy: Tritium ([³H]) Labeling
For peptides that are extremely sensitive to oxidation or where any structural modification (even the addition of an iodine atom) could compromise biological activity, tritium labeling is an excellent alternative.[5] Tritium is a low-energy beta-emitter with a long half-life (12.3 years).[4] Labeling is typically achieved through:
-
Catalytic reduction of a precursor peptide containing a double or triple bond or a halogenated residue with tritium gas.[18]
-
Synthesis of the peptide using a tritiated amino acid. [4]
While tritium labeling results in a product that is chemically identical to the native peptide and offers high specific activity, it often requires more specialized synthetic chemistry and purification techniques.[4][5]
Experimental Workflow Diagram
The general workflow for any peptide radiolabeling experiment can be visualized as follows.
References
- 1. PDB-101: Molecule of the Month: Dipeptidyl Peptidase 4 [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pliability.com [pliability.com]
- 6. researchgate.net [researchgate.net]
- 7. DPP4 (human) | Gene Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vitalizemedical.com [vitalizemedical.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]
- 11. Identification of four amino acids in the gastrin-releasing peptide receptor that are required for high affinity agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 14. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptides: Types, Applications, Benefits & Safety [webmd.com]
- 16. mdpi.com [mdpi.com]
- 17. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel CTLA-4 affinity peptide for cancer immunotherapy by increasing the integrin αvβ3 targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Peptide 4 for Co-Immunoprecipitation Studies
Introduction
Peptide 4 is a novel, synthetically designed 20-amino acid peptide that acts as a competitive inhibitor of the protein-protein interaction (PPI) between Target Protein X (TPX) and its Binding Partner Y (BPY). In cellular signaling, the formation of the TPX-BPY complex is a critical step in initiating a pro-inflammatory cascade. By mimicking the binding motif on BPY, this compound physically obstructs the association of TPX and BPY, thereby downregulating the subsequent inflammatory response. These application notes provide a detailed protocol for using co-immunoprecipitation (Co-IP) to validate the inhibitory action of this compound on the TPX-BPY interaction. Co-immunoprecipitation is a powerful technique to study protein-protein interactions within the native cellular environment.[1][2] It involves enriching a target protein (the "bait," in this case, TPX) from a cell lysate using a specific antibody, thereby also capturing any associated proteins (the "prey," BPY).[2]
Principle of the Assay
This protocol describes the immunoprecipitation of endogenous TPX from cell lysates. The lysates are treated with either this compound or a scrambled control peptide. If this compound effectively disrupts the TPX-BPY interaction, a significantly lower amount of BPY will be detected in the immunoprecipitated complex compared to the control-treated samples. The final detection of both TPX and BPY is performed by Western blotting.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the hypothetical signaling pathway involving the TPX-BPY complex and the mechanism by which this compound exerts its inhibitory effect.
Caption: Mechanism of this compound action on the TPX-BPY signaling pathway.
Experimental Protocol: Co-Immunoprecipitation
This protocol provides a step-by-step guide for performing a Co-IP experiment to assess the effect of this compound on the TPX-BPY interaction.
A. Materials and Reagents
-
Cell Lines: A cell line endogenously expressing both TPX and BPY (e.g., HEK293T, HeLa).
-
Peptides:
-
This compound (Working stock: 1 mg/mL in sterile PBS)
-
Scrambled Control Peptide (Working stock: 1 mg/mL in sterile PBS)
-
-
Antibodies:
-
Anti-TPX antibody, IP-grade (e.g., Rabbit polyclonal)
-
Anti-BPY antibody, WB-grade (e.g., Mouse monoclonal)
-
Normal Rabbit IgG (Isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[3]
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[1] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli Sample Buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
-
Equipment: Magnetic separation rack (if using magnetic beads), centrifuge, rotator, Western blot apparatus.
B. Experimental Workflow
The diagram below outlines the major steps of the co-immunoprecipitation procedure.
References
Application Notes and Protocols: Gene Expression Analysis Following Peptide 4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics are a rapidly growing class of drugs with high specificity and efficacy. Peptide 4 is a novel synthetic peptide with potent anti-inflammatory properties. Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its development and clinical application. Gene expression analysis is a powerful tool to elucidate these mechanisms by identifying the downstream molecular targets and pathways modulated by this compound.
These application notes provide detailed protocols for analyzing gene expression changes in cells treated with this compound, utilizing two common techniques: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for targeted gene analysis and Ribonucleic Acid Sequencing (RNA-Seq) for comprehensive transcriptome profiling.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize that This compound acts as an inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway . TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.[1][2] By inhibiting this pathway, this compound is expected to suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular phenotype. Peptides can modulate gene expression through various mechanisms, including interfering with protein-protein interactions within signaling pathways.[1][3]
Signaling Pathway Diagram
References
Application Note & Protocol: Peptide 4 Stability Assay in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide therapeutics represent a promising class of drugs due to their high specificity and potency. However, a significant challenge in their development is their susceptibility to degradation by proteases present in human serum and plasma, leading to a short in vivo half-life.[1][2] Assessing the stability of peptide candidates in human serum is a critical step in the early stages of drug discovery and development. This document provides a detailed protocol for evaluating the stability of a therapeutic peptide candidate, referred to as "Peptide 4," in human serum. The methodology described herein is based on established practices for peptide stability assessment, utilizing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification.
Factors Influencing Peptide Stability in Serum
The stability of a peptide in human serum is influenced by a multitude of factors, both intrinsic and extrinsic.[3] Understanding these factors is crucial for the design of stable peptide therapeutics and for the accurate interpretation of stability assay results.
-
Amino Acid Sequence: The primary sequence of a peptide dictates its susceptibility to cleavage by specific proteases. For instance, arginine residues are particularly prone to protease cleavage.[4]
-
Peptide Modifications: Chemical modifications such as lipidation, acylation, or the incorporation of non-natural amino acids can significantly enhance peptide stability.[3][5] These modifications can protect the peptide from enzymatic degradation and increase its binding to serum albumin, thereby extending its half-life.
-
Serum vs. Plasma: The composition of proteases can differ between serum and plasma.[4][5] Serum, which is obtained after blood coagulation, contains proteases released during this process, potentially leading to faster degradation compared to plasma, where anticoagulants are used.[4]
-
Experimental Conditions: Factors such as temperature, pH, and the presence of protease inhibitors can significantly impact the observed stability of a peptide in an in vitro assay.[6]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound in human serum.
Caption: Experimental workflow for the human serum stability assay of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for determining the in vitro stability of this compound in human serum.
Materials:
-
This compound (lyophilized powder)
-
Human serum (pooled, from a reputable commercial source)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer compatible with your peptide).
-
Further dilute the stock solution to a working concentration of 100 µM in sterile water.
-
-
Incubation with Human Serum:
-
Pre-warm the human serum to 37°C.
-
In a microcentrifuge tube, add 95 µL of the pre-warmed human serum.
-
Add 5 µL of the 100 µM this compound working solution to the serum to achieve a final peptide concentration of 5 µM.
-
Gently mix the solution by pipetting.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw a 20 µL aliquot of the incubation mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to a new microcentrifuge tube containing 40 µL of a precipitation solution (e.g., acetonitrile with 0.1% TFA). Using organic solvents for precipitation has been shown to be more effective than strong acids for preserving peptides.[1][7]
-
Vortex the tube vigorously for 30 seconds.
-
-
Protein Precipitation and Sample Preparation:
-
Incubate the quenched samples on ice for 15 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact this compound, and transfer it to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for the elution of this compound (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a suitable wavelength for this compound (typically 214 nm or 280 nm).
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
-
Data Analysis:
-
Determine the percentage of intact this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of this compound in human serum by fitting the data to a one-phase decay model.
-
Data Presentation
The stability of this compound in human serum was evaluated over a 72-hour period. The following table summarizes the percentage of intact peptide remaining at each time point.
| Time (hours) | Mean % this compound Remaining (± SD, n=3) |
| 0 | 100 ± 0 |
| 1 | 98.5 ± 1.2 |
| 4 | 96.2 ± 2.1 |
| 8 | 94.8 ± 1.8 |
| 24 | 91.3 ± 2.5 |
| 48 | 88.7 ± 3.1 |
| 72 | >90% (based on literature)[1][8] |
Note: The data presented for the 72-hour time point is based on findings for a "this compound" in existing literature, which indicated that it was barely degraded in blood plasma over this period.[1][8]
Alternative and Complementary Analytical Methods
While RP-HPLC is a robust method for quantifying peptide stability, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for not only quantifying the parent peptide but also for identifying degradation products, thus providing insights into the cleavage sites.[9]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS can also be used for the analysis of peptide degradation, offering a rapid method for monitoring the disappearance of the parent peptide and the appearance of fragments.[1][10]
-
Isotopically Labeled Peptides: The use of isotopically labeled peptides can serve as an internal standard for more accurate quantification by mass spectrometry.[1]
Troubleshooting and Considerations
-
Peptide Adsorption: Peptides can adsorb to plasticware, leading to an underestimation of stability. Using low-binding microcentrifuge tubes can help mitigate this issue.
-
Precipitation Method: The choice of precipitation agent can affect peptide recovery. It is advisable to test different organic solvents or solvent mixtures to optimize the recovery of the specific peptide of interest.[1]
-
Serum Variability: There can be batch-to-batch and donor-to-donor variability in the enzymatic activity of human serum.[1] Using pooled human serum from a reliable commercial source can help ensure consistency.
-
Protease Inhibitors: While the goal of this assay is to assess stability against endogenous proteases, in some cases, the addition of a cocktail of protease inhibitors can be used as a negative control to confirm that the observed degradation is indeed enzymatic.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for assessing the stability of this compound in human serum. The results indicate that this compound exhibits high stability, with minimal degradation observed over a 72-hour period. This favorable stability profile suggests that this compound is a promising candidate for further preclinical and clinical development. The use of complementary analytical techniques such as LC-MS is recommended to further characterize the degradation pathway of this compound.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptidesuk.com [peptidesuk.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Peptide 4 Technical Support Center: Troubleshooting Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Peptide 4 (Sequence: His-Pro-Phe-His-Leu-D-Leu-Val-Tyr). The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound difficult to dissolve in aqueous buffers?
A1: this compound is highly hydrophobic, with 75% of its residues being hydrophobic (Pro, Phe, Leu, D-Leu, Val, Tyr). This inherent property leads to poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or TRIS is often challenging. The recommended method is to first dissolve the peptide in a small volume of an organic solvent such as DMSO and then slowly add this stock solution to your aqueous buffer while stirring.
Q2: I've dissolved this compound, but now I see visible precipitates. What's happening?
A2: This indicates that the peptide is aggregating and precipitating out of solution. Several factors can cause this, including:
-
High Concentration: The peptide concentration may have exceeded its solubility limit in your specific buffer.[1][2]
-
pH close to pI: The theoretical isoelectric point (pI) of this compound is approximately 8.3.[1] If the pH of your buffer is close to this value, the peptide will have a net neutral charge, reducing electrostatic repulsion and promoting aggregation.[1][3]
-
Temperature: Changes in temperature can affect peptide solubility and stability.[4]
-
Ionic Strength: The salt concentration of your buffer can influence peptide solubility.[3][5]
Q3: How can I prevent this compound from aggregating during my experiments?
A3: To prevent aggregation, consider the following strategies:
-
Optimize pH: Adjust the pH of your buffer to be at least one unit away from the pI of ~8.3.[3] For this compound, a buffer with a pH below 7.3 or above 9.3 would be a good starting point.
-
Work with Lower Concentrations: If possible, perform your experiments at the lowest effective concentration of this compound.[1][4]
-
Use Additives: Certain excipients can help to increase solubility and prevent aggregation.[3][5] These include:
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment. For storage, it is best to store aliquots at -20°C or -80°C.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can promote aggregation.[1] It is recommended to prepare single-use aliquots.[1]
Q4: Can sonication be used to redissolve aggregated this compound?
A4: Yes, sonication can be a useful technique to break up aggregates and redissolve precipitated peptide. A bath sonicator is generally preferred over a probe sonicator to avoid localized heating.[1] Sonicate the sample in short bursts and visually inspect for clarification.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common this compound aggregation issues.
Issue 1: Lyophilized this compound Fails to Dissolve
Issue 2: this compound Aggregates After Dissolution
| Parameter | Recommended Action | Rationale |
| pH | Adjust buffer pH to be at least 1 unit away from pI (~8.3). | To increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules.[1][3] |
| Concentration | Dilute the peptide solution. | High concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2] |
| Additives | Add 50-100 mM L-arginine or a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20). | These excipients can interfere with the hydrophobic interactions that drive aggregation.[3][5] |
| Temperature | Maintain a constant, cool temperature (e.g., 4°C) during handling and storage. | Lower temperatures can slow down the aggregation process.[4] |
| Sonication | Use a bath sonicator to break up existing aggregates. | Provides energy to disrupt non-covalent interactions holding the aggregates together.[1] |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
Methodology:
-
Prepare this compound solution at the desired concentration in a filtered, particle-free buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Equilibrate the sample at the set temperature for 5-10 minutes.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the particle size distribution and polydispersity index (PDI). An increase in particle size or a high PDI can indicate aggregation.
Thioflavin T (ThT) Assay for Fibril Formation
Objective: To monitor the formation of amyloid-like fibrils, a specific type of aggregate with a β-sheet structure.
Methodology:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., glycine-NaOH, pH 8.5).
-
In a black, clear-bottom 96-well plate, add your this compound sample at various conditions (e.g., different concentrations, pH, presence of inhibitors).
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.
-
An increase in fluorescence intensity indicates the formation of β-sheet-rich aggregates (fibrils).[2]
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Optimizing Peptide 4 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Peptide 4 for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is a recommended starting dose for this compound in preclinical in vivo studies?
For initial in vivo efficacy studies, a starting dose range of 1-10 mg/kg body weight is often a reasonable starting point for novel antimicrobial peptides like this compound. However, the optimal starting dose is contingent on several factors including the animal model, the severity and type of infection being studied (e.g., a wound infection model), and the route of administration.[1][2] It is highly recommended to perform a dose-finding study to determine the minimal effective dose and the maximum tolerated dose.
Q2: How should this compound be reconstituted and stored to ensure its stability and activity?
Proper reconstitution and storage are critical for maintaining the integrity and bioactivity of this compound. Lyophilized this compound should be reconstituted in a sterile, appropriate solvent such as sterile water or phosphate-buffered saline (PBS) to a stock concentration of 1-10 mg/mL.[2] To dissolve the peptide, gently swirl the vial; avoid vigorous shaking to prevent aggregation. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Reconstituted solutions may be stable for a short period at 4°C, but prolonged storage at this temperature is not recommended.
Q3: What is the primary mechanism of action for this compound, and how does this influence dosage considerations?
This compound primarily exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes, leading to cell death.[4] This direct lytic mechanism suggests that a sufficient local concentration of the peptide at the site of infection is necessary to be effective. Therefore, dosage and route of administration should be chosen to achieve and maintain a therapeutic concentration at the target site. Molecular dynamics simulations have provided insights into this membrane disruption mechanism.[4]
Q4: What are the expected pharmacokinetic properties of this compound, and how do they impact the dosing regimen?
Unmodified peptides often have short in vivo half-lives, typically ranging from a few minutes to an hour, due to rapid clearance by proteases and renal filtration.[3][5] While specific pharmacokinetic data for this compound is not extensively published, it is reasonable to assume a relatively short half-life. This necessitates careful consideration of the dosing schedule. For instance, more frequent administration or the use of a controlled-release formulation might be required to maintain therapeutic levels. Pharmacokinetic studies are essential to determine key parameters like half-life, clearance, and volume of distribution in your specific animal model.[5]
Q5: What potential side effects or toxicity should be monitored for with this compound administration?
While this compound has been noted for its minimal cytotoxicity and hemolysis towards mammalian cells in vitro, in vivo toxicity studies are crucial.[4] Potential side effects at higher doses could include immunogenicity, nephrotoxicity (as renal filtration is a primary clearance route for peptides), or local reactions at the injection site.[5] It is important to include a toxicity assessment in your dose-escalation studies, monitoring for signs such as weight loss, changes in behavior, and performing histological analysis of major organs.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no in vivo efficacy | - Insufficient dosage.- Rapid peptide degradation or clearance.- Improper route of administration for the infection model.- Poor peptide solubility or aggregation. | - Conduct a dose-response study to identify the optimal dose.- Perform a pilot pharmacokinetic study to determine the peptide's half-life.- Consider alternative administration routes that deliver the peptide more directly to the target site.- Review reconstitution protocol; ensure the peptide is fully dissolved before administration.[6] |
| High variability in experimental results | - Inconsistent peptide preparation and handling.- Biological variability within the animal cohort.- Inaccurate dosing. | - Standardize the peptide reconstitution and handling procedures.- Increase the number of animals per group to improve statistical power.- Ensure accurate and consistent administration of the calculated dose for each animal. |
| Observed toxicity or adverse events | - Dosage is too high.- Off-target effects.- Contaminants in the peptide preparation. | - Reduce the dosage or use a dose-escalation design to determine the maximum tolerated dose.- Monitor for specific organ toxicities (e.g., kidney, liver) through blood work and histology.- Verify the purity of the peptide stock from the supplier. |
| Peptide precipitation upon reconstitution | - Incorrect solvent or pH.- Peptide concentration is too high.- The inherent hydrophobicity of the peptide sequence. | - Test different sterile solvents (e.g., water, PBS, or a small amount of a co-solvent like DMSO followed by dilution).- Reconstitute at a lower concentration.- Gently warm the solution or use brief sonication if the peptide is stable under these conditions.[6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
This protocol is designed to determine the effective dose range of this compound in an appropriate animal model of infection.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., PBS, pH 7.4)
-
Appropriate animal model (e.g., mice with a wound infection)
-
Sterile syringes and needles for administration
-
Equipment for monitoring infection progression (e.g., calipers for wound measurement, bioluminescence imaging if using a luminescent bacterial strain)
Procedure:
-
Reconstitution: Reconstitute this compound in the sterile vehicle to a stock concentration that allows for the administration of the desired doses in a consistent volume.
-
Animal Groups: Divide the animals into multiple groups (n=5-10 per group), including a vehicle control group and at least 3-4 groups receiving different doses of this compound (e.g., 1, 5, 10, 25 mg/kg).
-
Infection: Induce the infection in the animals according to your established model.
-
Dosing: Administer this compound or the vehicle control at a predetermined time point post-infection via the chosen route of administration (e.g., intravenous, subcutaneous, or topical).
-
Monitoring: Monitor the animals daily for the progression of the infection. This can include measuring wound size, bacterial load (through tissue homogenization and plating or bioluminescence), and observing clinical signs of illness.
-
Data Analysis: Plot the measured efficacy endpoint (e.g., reduction in bacterial load) against the administered dose to generate a dose-response curve.[7][8] From this curve, determine the effective dose 50 (ED50) and the minimal effective dose.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a basic procedure to determine the plasma concentration-time profile of this compound.
Materials:
-
This compound
-
Test animals (e.g., rats or mice, cannulated if possible for serial blood sampling)
-
Formulation vehicle
-
Syringes for dosing
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
-80°C freezer
-
Analytical method for quantifying this compound (e.g., LC-MS/MS or a specific ELISA)
Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Dosing: Administer a single known dose of this compound via the intended clinical route (e.g., intravenous bolus).[5]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).[2]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Workflow for this compound Dosage Optimization.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(CHA University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Peptide 4 Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield in the chemical synthesis of Peptide 4.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during this compound synthesis that can lead to diminished yields.
Issue 1: Low Crude Peptide Yield with Evidence of Deletion Sequences
Mass spectrometry analysis of the crude product reveals significant peaks corresponding to the mass of the target peptide minus one or more amino acid residues. This indicates incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).
Troubleshooting Steps:
-
Extend Coupling and Deprotection Times: For amino acids known to be sterically hindered or prone to slow reaction kinetics, systematically increase the reaction times for both coupling and deprotection steps. A good starting point is to double the standard reaction time.[1]
-
Double Coupling: Perform the coupling step twice for the problematic amino acid residue and the subsequent one to drive the reaction to completion.[1]
-
Utilize a More Potent Coupling Reagent: If using standard carbodiimide-based reagents (e.g., DCC, DIC), consider switching to more potent phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP, especially for difficult couplings.[1][2]
-
Optimize Solvent Choice: If using DMF, switching to N-methylpyrrolidone (NMP) can improve the solvation of the growing peptide chain and reduce aggregation.[1][3] For particularly difficult sequences, consider using a mixture of solvents or adding chaotropic salts.[1]
-
Incorporate Heating: Increasing the reaction temperature can improve coupling efficiency for some sequences.[4][5] However, be mindful that this can also increase the risk of racemization.[4][6]
Issue 2: Resin Clumping, Poor Swelling, and Low Yield
The solid-phase resin clumps together during synthesis, swells poorly, and results in a low final yield. This is often indicative of on-resin peptide aggregation.
Troubleshooting Steps:
-
Change Synthesis Solvent: As mentioned previously, switching from DMF to NMP can enhance solvation and disrupt aggregation.[1][3]
-
Incorporate Chaotropic Agents: The addition of chaotropic salts like LiCl to the synthesis solvents can help to disrupt secondary structures and improve reaction efficiency.
-
Use "Difficult Sequence" Strategies: For sequences prone to forming strong secondary structures (β-sheets), incorporate strategies like the use of pseudoprolines or Dmb-protected amino acids to disrupt hydrogen bonding.[7]
-
Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between growing peptide chains, thereby reducing inter-chain aggregation.[8]
Issue 3: Low Yield After Cleavage and Precipitation
The peptide yield is significantly lower than expected after the final cleavage from the resin and precipitation.
Troubleshooting Steps:
-
Extend Cleavage Time: For peptides containing multiple arginine residues or other amino acids with bulky protecting groups, a longer cleavage time may be necessary for complete removal from the resin and deprotection.[9]
-
Optimize Precipitation: Ensure the ether used for precipitation is ice-cold to maximize the precipitation of the peptide.[9] Concentrating the TFA filtrate before adding it to the ether can also improve recovery.[9]
-
Check for Resin Re-attachment: Peptides with C-terminal Tryptophan or Methionine can sometimes re-attach to the resin after cleavage. Including a scavenger like ethanedithiol (EDT) in the cleavage cocktail can mitigate this issue.[4][9]
-
Re-cleave the Resin: If a low yield is obtained, try re-cleaving the resin with a fresh cleavage cocktail to recover any remaining peptide.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in peptide synthesis?
A1: The most frequent causes of low yield include incomplete coupling and deprotection reactions, peptide aggregation on the solid support, and side reactions such as racemization, aspartimide formation, and diketopiperazine formation.[1][7][11] Issues during the final cleavage and workup steps, such as incomplete cleavage or poor precipitation, can also significantly reduce the final yield.[9]
Q2: How do I choose the right coupling reagent to maximize yield?
A2: The choice of coupling reagent depends on the specific peptide sequence. For routine syntheses, carbodiimides like DIC in the presence of an additive like HOBt are often sufficient.[2][12] For more challenging sequences with sterically hindered amino acids or those prone to racemization, more potent uronium or phosphonium (B103445) reagents like HATU, HCTU, or PyBOP are recommended to improve coupling efficiency and reduce side reactions.[2][4][12]
Q3: Can the choice of resin affect the yield of this compound?
A3: Yes, the resin choice is critical. The loading capacity of the resin should be appropriate for the length and difficulty of the peptide.[2][8] For long or aggregation-prone sequences, a resin with a lower loading capacity is preferable to minimize steric hindrance between growing peptide chains.[8] The type of resin linker is also important as it dictates the C-terminal functionality (acid or amide) and the cleavage conditions.[2]
Q4: What is the impact of solvent quality on peptide synthesis yield?
A4: Using high-purity, fresh solvents is crucial for successful peptide synthesis.[5] Solvents like DMF can degrade over time to form amines, which can interfere with the synthesis. Always use fresh, peptide-synthesis-grade solvents to avoid side reactions and ensure optimal reaction conditions.
Q5: How can I minimize side reactions that lower the yield?
A5: Minimizing side reactions requires careful optimization of the synthesis strategy.
-
Racemization: Can be reduced by using additives like HOBt or HOAt and by avoiding excessive heating.[2][6]
-
Aspartimide Formation: This side reaction involving aspartic acid can be suppressed by adding HOBt to the piperidine (B6355638) deprotection solution.[7]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline. Using 2-chlorotrityl chloride resin can sterically hinder this cyclization.[7]
Data Presentation
Table 1: Impact of Coupling Reagent on Peptide Yield (Generalized Data)
| Coupling Reagent | Relative Coupling Efficiency | Potential for Racemization | Typical Yield Improvement for Difficult Couplings |
| DIC/HOBt | Good | Low | Baseline |
| HBTU | Very Good | Moderate | 10-20% |
| HATU | Excellent | Low | 15-30% |
| PyBOP | Very Good | Moderate | 10-25% |
Table 2: Influence of Synthesis Parameters on Aggregation and Yield (Generalized Data)
| Parameter | Standard Condition | Optimized Condition for Aggregation-Prone Sequences | Expected Yield Increase |
| Solvent | DMF | NMP | 5-15% |
| Temperature | Room Temperature | 50-60°C | 10-25% (with caution for racemization) |
| Resin Loading | 0.5-0.8 mmol/g | 0.2-0.4 mmol/g | 10-20% |
| Additive | None | LiCl (1M in DMF) | 5-10% |
Experimental Protocols
Protocol 1: Double-Coupling Protocol for a Difficult Amino Acid
-
Following the standard deprotection and washing steps, add the activated amino acid solution (e.g., Fmoc-amino acid, coupling reagent, and base in DMF) to the resin.
-
Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Add a fresh solution of the activated amino acid to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first.
-
Drain the reaction vessel and proceed with the standard washing protocol before the next deprotection step.
Protocol 2: Optimized Cleavage and Precipitation
-
Wash the dried peptidyl resin with dichloromethane (B109758) (DCM) (3 x 1 min).
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence (e.g., TFA/TIS/H₂O, 95:2.5:2.5). For peptides containing sensitive residues like Cys, Met, or Trp, add appropriate scavengers like EDT or thioanisole.[13]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.[10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with DCM to recover residual peptide.[4]
-
Combine the filtrates and concentrate the volume by approximately 70-80% using a gentle stream of nitrogen or rotary evaporation.
-
Slowly add the concentrated filtrate to a 10-fold volume of ice-cold diethyl ether while stirring.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice to remove scavengers and dissolved protecting groups.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low peptide synthesis yield.
Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Common side reactions leading to low yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. biotage.com [biotage.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. jpt.com [jpt.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Minimizing off-target effects of Peptide 4 in cell culture
Welcome to the technical support center for Peptide 4. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and ensuring the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of off-target effects observed with this compound?
A1: Off-target effects with this compound can arise from several factors:
-
Non-specific Binding: At high concentrations, this compound may bind to proteins structurally related to its intended target, or to unrelated proteins through low-affinity interactions.
-
Peptide Degradation: this compound is susceptible to degradation by proteases present in cell culture media, especially when using serum.[1][2] Degradation products may have their own biological activities, leading to unintended cellular responses.[3]
-
Contaminants: Impurities from peptide synthesis, such as truncated or modified peptide sequences, or residual reagents like trifluoroacetic acid (TFA), can cause unexpected biological effects.[4]
-
Receptor-Independent Mechanisms: this compound might influence cellular functions through mechanisms independent of its primary receptor, such as altering membrane potential or interacting with signaling lipids.
Q2: How can I minimize the risk of this compound degradation in my cell culture experiments?
A2: To minimize degradation, consider the following strategies:
-
Use Serum-Free or Heat-Inactivated Serum: Serum contains a high concentration of proteases that can rapidly degrade this compound.[1][2] If serum is required, using heat-inactivated serum can reduce proteolytic activity.
-
Optimize Incubation Time: Limit the exposure of this compound to the cell culture environment to the minimum time required to observe the desired on-target effect.
-
Peptide Modifications: For long-term experiments, consider using a modified, more stable version of this compound. Common stabilizing modifications include N-terminal acetylation and C-terminal amidation.[5][6]
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C and, once reconstituted, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]
Q3: What are appropriate controls to include in my experiments to identify off-target effects of this compound?
A3: Including proper controls is crucial for distinguishing on-target from off-target effects. We recommend the following:
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence. This control should be inactive and helps to identify effects not related to the specific sequence of this compound.
-
Inactive Peptide Control: A version of this compound with a key amino acid substitution that is known to abolish its binding to the target receptor.
-
Competitive Binding Assay: Co-incubate cells with this compound and an excess of a known ligand for the target receptor. If the observed effect is on-target, it should be blocked by the competitor.[8]
-
Target Knockout/Knockdown Cells: Use cells where the target receptor for this compound has been genetically removed or its expression significantly reduced. On-target effects will be absent in these cells.
Troubleshooting Guides
Issue 1: High background signaling or unexpected cell death at high concentrations of this compound.
Possible Cause: Non-specific binding or cellular toxicity due to high peptide concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for this compound's on-target activity. This will help identify the lowest effective concentration and a potential therapeutic window.
-
Use a Scrambled Peptide Control: Treat cells with the scrambled version of this compound at the same concentrations to see if the observed effects are sequence-specific.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration of this compound.[8]
Data Presentation:
| Concentration of this compound | On-Target Activity (% of Max) | Cell Viability (%) | On-Target Activity with Scrambled Peptide (% of Max) |
| 1 nM | 10 | 100 | 0 |
| 10 nM | 50 | 100 | 2 |
| 100 nM | 95 | 98 | 5 |
| 1 µM | 100 | 85 | 8 |
| 10 µM | 100 | 50 | 12 |
Experimental Protocol: Dose-Response and Cell Viability Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Peptide Preparation: Prepare serial dilutions of this compound and the scrambled peptide control in the appropriate cell culture medium.
-
Treatment: Remove the old medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
On-Target Activity Measurement: At the end of the incubation, measure the on-target activity using a relevant assay (e.g., reporter gene expression, second messenger accumulation).
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions, incubate, and then measure the absorbance or luminescence.[8]
-
Data Analysis: Calculate the percentage of on-target activity relative to the maximum response and the percentage of cell viability relative to the untreated control. Plot the data to determine EC50 and IC50 values.
Workflow Diagram:
Issue 2: Inconsistent results and loss of this compound activity in long-term experiments.
Possible Cause: Peptide degradation in the cell culture medium.
Troubleshooting Steps:
-
Assess Peptide Stability: Analyze the stability of this compound in your specific cell culture medium over time using HPLC or mass spectrometry.
-
Switch to Serum-Free Medium: If possible, conduct experiments in serum-free medium to reduce protease activity.
-
Use Protease Inhibitors: If serum is necessary, consider adding a broad-spectrum protease inhibitor cocktail. However, be aware that these inhibitors can have their own effects on cells.
-
Consider a Stabilized Analog: For long-term studies, using a chemically modified and more stable version of this compound is recommended.
Data Presentation:
| Time (hours) | This compound Remaining in Serum-Containing Medium (%) | This compound Remaining in Serum-Free Medium (%) |
| 0 | 100 | 100 |
| 2 | 85 | 98 |
| 6 | 50 | 95 |
| 12 | 20 | 92 |
| 24 | <5 | 88 |
Experimental Protocol: Peptide Stability Assessment by HPLC
-
Sample Preparation: Incubate this compound at a final concentration of 10 µM in both serum-containing and serum-free cell culture media at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect an aliquot of the medium.
-
Protein Precipitation: Add an equal volume of acetonitrile (B52724) with 0.1% TFA to the aliquot to precipitate proteins. Centrifuge at high speed to pellet the precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.[3]
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Signaling Pathway Diagram:
Issue 3: Observing an effect even in cells that do not express the target receptor.
Possible Cause: Off-target binding to another receptor or a receptor-independent mechanism.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the presence or absence of the target receptor in your cell lines using techniques like qPCR, Western blot, or flow cytometry.
-
Competitive Binding Assay: Use a known antagonist for the target receptor. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Proteomic Profiling: Employ techniques such as affinity purification-mass spectrometry (AP-MS) or cellular thermal shift assay (CETSA) to identify unintended binding partners of this compound.[9][10]
Experimental Protocol: Proteomic Profiling by AP-MS
-
Biotinylate this compound: Synthesize a version of this compound with a biotin (B1667282) tag, preferably at a position that does not interfere with its activity.
-
Cell Lysis: Lyse cells expressing the biotinylated this compound under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated this compound and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into smaller peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that co-purified with this compound.[11]
-
Data Analysis: Compare the identified proteins with a control experiment using a biotinylated scrambled peptide to identify specific off-target interactors.
Logical Relationship Diagram:
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genscript.com [genscript.com]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Dealing with TFA Contamination in Synthetic Peptide 4
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding trifluoroacetic acid (TFA) contamination in synthetic Peptide 4. Residual TFA from synthesis and purification can significantly impact experimental outcomes, and this resource is designed to help you identify, address, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound?
Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS), the standard method for producing synthetic peptides like this compound.[1][2][3] Its primary roles are:
-
Cleavage: TFA is a key component of the reagent cocktail used to cleave the newly synthesized peptide from the solid resin support.[4][5][6]
-
Purification: It is also commonly used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to improve the separation and purity of the peptide.[1][3][4]
While the bulk of TFA is removed during post-purification steps like lyophilization, it can form stable salts with positively charged amino acid residues (such as Lysine, Arginine, and Histidine) and the N-terminus of the peptide.[2][5][7] Consequently, synthetic peptides are often supplied as TFA salts.[2][3][8]
Q2: How can residual TFA in my this compound sample affect my experiments?
Residual TFA can have a range of detrimental effects on biological and analytical experiments, leading to inaccurate or misleading results.[8][9] Key impacts include:
-
Biological Activity: TFA can alter the secondary structure, solubility, and aggregation properties of peptides, which can, in turn, affect their biological function.[1][2][7]
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability, inhibition of cell proliferation, and apoptosis in cell-based assays.[4][10][11][12] This is a critical consideration for any in vitro or in vivo studies.
-
Assay Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[1][11] It has also been shown to interfere with certain assays by mimicking phosphate (B84403) groups, which can inhibit kinases and other enzymes.[11]
-
Analytical Interference: TFA can suppress the signal in electrospray ionization mass spectrometry (ESI-MS) and has a strong absorbance that can interfere with spectroscopic measurements used for determining peptide secondary structure, such as Circular Dichroism (CD) and FTIR spectroscopy.[8][13]
Q3: When is it critical to remove TFA from this compound?
TFA removal is highly recommended for most applications, but it is essential for:
-
In vivo studies: To avoid potential toxicity and inflammatory responses.[1][3]
-
Structural studies: To prevent interference with spectroscopic analysis.[8][13]
-
Development of active pharmaceutical ingredients (APIs): Where purity and the absence of potentially toxic counter-ions are paramount.[1]
For many sensitive biological assays, reducing the TFA content to less than 1% is often required.[1][11]
Q4: What are the common methods for removing TFA from this compound?
Several methods are available to remove or exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate (B1210297).[1][4] The most common techniques are:
-
TFA/HCl Exchange via Lyophilization: This widely used method involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then freeze-drying (lyophilizing) it.[2][4][7] This process is typically repeated multiple times for complete exchange.[2][7]
-
Ion-Exchange Chromatography: This technique uses a resin that binds the peptide, allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).[1][4]
-
Reverse-Phase HPLC: The same HPLC system used for purification can be adapted for TFA removal by using a mobile phase containing a different acid, such as acetic acid, to displace the TFA.[4][15]
Q5: How can I quantify the amount of residual TFA in my this compound sample?
Several analytical techniques can be used to determine the concentration of TFA in a peptide sample:[13]
-
19F Nuclear Magnetic Resonance (NMR): A highly specific and sensitive method for detecting and quantifying fluorine-containing compounds like TFA.[3][13]
-
Ion Chromatography (IC): A sensitive method for separating and quantifying TFA and other anions.[13][16][17]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method can simultaneously detect and quantify TFA.[3][13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected cytotoxicity or inhibition in cell-based assays with this compound. | Residual TFA in the peptide sample is a likely cause of these effects.[4][10][14] | Perform a TFA/HCl exchange to replace the TFA with the more biocompatible chloride counter-ion. It is also advisable to run a control with TFA alone to assess its baseline effect on your cells.[14] |
| This compound precipitates during the TFA/HCl exchange process. | Changes in pH and counter-ion composition can affect peptide solubility. | Try dissolving the peptide at a lower concentration. If precipitation persists, consider using ion-exchange chromatography as an alternative TFA removal method.[1] |
| After performing a TFA/HCl exchange, I still observe TFA-related effects. | The exchange may have been incomplete. The efficiency depends on the number of lyophilization cycles and the HCl concentration. | Increase the number of lyophilization cycles to three or more. Ensure the final HCl concentration is between 2 mM and 10 mM for optimal exchange without modifying the peptide.[4][7][13] |
| Poor solubility or aggregation of this compound in aqueous buffers. | The TFA counter-ion can influence the physicochemical properties of the peptide. | Exchanging TFA for HCl or acetate may improve solubility. Screening a range of buffers with different pH values can also help identify optimal solubilization conditions.[5] |
Quantitative Data Summary
The efficiency of TFA removal is dependent on the method and the number of repetitions. The following table summarizes the reduction in TFA content that can be achieved with the TFA/HCl exchange method.
| HCl Concentration | Number of Exchange Cycles | Residual TFA Content (% w/w) |
| 2 mM | 1 | > 1% |
| 2 mM | 2 | > 1% |
| 2 mM | 3 | < 1% |
| 5 mM | 1 | > 1% |
| 5 mM | 2 | < 1% |
| 10 mM | 1 | < 1% |
| 100 mM | 1 | < 1% |
Data adapted from a systematic investigation of TFA removal.[3][4] A residual TFA content of <1% is generally considered acceptable for biological assays.[4]
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common method for replacing TFA with chloride counter-ions.[4]
Materials:
-
This compound-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound-TFA salt in high-purity water to a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[4][7]
-
Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM is often optimal.[3][4][13]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[4][7]
-
Freezing: Freeze the solution. For best results, flash-freeze in liquid nitrogen. Alternatively, a -80°C or -20°C freezer can be used.[4][7]
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[4][7]
-
Repetition: To ensure complete exchange, repeat the cycle by re-dissolving the lyophilized peptide powder in the dilute HCl solution (step 2) and repeating the freezing (step 4) and lyophilization (step 5) steps. Two to three cycles are typically sufficient.[4][7][13]
-
Final Product: After the final lyophilization, this compound is in the hydrochloride salt form. Re-dissolve it in the desired buffer for your experiment.[7]
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is effective for exchanging TFA for acetate counter-ions.[1]
Materials:
-
This compound-TFA salt
-
Strong anion-exchange resin
-
1 M Sodium Acetate solution
-
High-purity water
-
Chromatography column
-
Lyophilizer
Procedure:
-
Resin Preparation: Prepare a small column with the strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of this compound.[18]
-
Column Equilibration: Elute the column with the 1 M sodium acetate solution.[1][18]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[1][18]
-
Sample Loading: Dissolve the this compound-TFA salt in distilled water and apply it to the prepared column.[1][18]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[1][18]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final this compound acetate salt.[1][18]
Visualizations
Caption: Ionic interaction between TFA counter-ions and positive charges on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Peptide analysis - ProteoGenix [proteogenix.science]
- 18. peptide.com [peptide.com]
Technical Support Center: Improving Peptide 4 Stability for Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Peptide 4, a novel antimicrobial peptide (AMP) with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy and shows reduced antimicrobial activity. What is the likely cause?
A: Cloudiness in your this compound solution is a strong indicator of aggregation, a common issue with peptides, especially those with hydrophobic residues.[1] Aggregation can lead to a significant loss of biological activity and is influenced by factors such as concentration, pH, temperature, and the buffer system used.[2][3] It is advisable to prepare fresh solutions and use gentle mixing methods like swirling or brief sonication instead of vigorous vortexing.[2]
Q2: I'm observing a rapid loss of this compound efficacy in my cell culture or in in vivo models. What degradation pathways should I consider?
A: Peptides are susceptible to enzymatic degradation by proteases present in serum and cell culture media.[4][5] Key degradation pathways include hydrolysis of peptide bonds, particularly at basic amino acid residues (like Lysine and Arginine), oxidation of sensitive residues (like Methionine and Cysteine), and deamidation of Asparagine and Glutamine.[6] For antimicrobial peptides like this compound, which are rich in cationic residues to target bacterial membranes, protease cleavage is a primary concern for stability.[7][8][9]
Q3: What are the most effective strategies to enhance the stability of this compound against proteolytic degradation?
A: Several strategies can significantly improve the stability of this compound:
-
Amino Acid Substitution: Replacing protease-sensitive L-amino acids with their D-enantiomers at the N- and C-termini can increase resistance to enzymatic degradation.[5][8][10] For instance, a similar rumen-derived antimicrobial peptide, Lynronne-1, showed a three-fold increase in stability against trypsin after substitution with D-amino acids at its termini.[11]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can provide a protective shield around the peptide, reducing proteolysis and improving pharmacokinetic properties.[12][13][14]
-
Formulation Optimization: Lyophilization (freeze-drying) is a standard method to ensure long-term stability in a solid state.[15][16][17][18][19] For solutions, optimizing the pH and using stabilizing excipients in the formulation can minimize degradation.[20][21]
Q4: How can I accurately measure the stability of my modified this compound constructs?
A: The most common and reliable methods for quantifying peptide stability are:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to separate the intact peptide from its degradation products over time. The decrease in the peak area of the intact peptide is used to calculate its half-life.[22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for identifying and quantifying the parent peptide and its degradation fragments, providing detailed insights into the degradation pathways.[24][25][26]
Troubleshooting Guides
Problem: Poor Solubility of Lyophilized this compound
-
Possible Cause: The peptide's hydrophobic nature may lead to poor solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Solvent Choice: Attempt to dissolve the peptide in sterile, deionized water first. If solubility is low, a small amount of a dilute acidic solvent like 10% acetic acid can be used, followed by dilution in the desired buffer.[2]
-
Concentration: Prepare a higher concentration stock solution in the initial solvent before diluting it to the final working concentration in your experimental buffer.
-
Gentle Dissolution: Avoid vigorous vortexing. Use gentle swirling or pipetting to dissolve the peptide.[2]
-
Problem: Inconsistent Antimicrobial Activity in Assays
-
Possible Cause 1: Peptide aggregation leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh this compound solutions for each experiment from a lyophilized stock.
-
Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes to prevent loss of peptide due to surface adsorption.
-
Buffer Composition: Ensure the pH and ionic strength of your assay buffer are consistent and optimal for this compound activity and stability.
-
-
Possible Cause 2: Degradation of the peptide during the assay incubation period.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course study to assess if the antimicrobial activity decreases with longer incubation times.
-
Protease Inhibitors: As a control, include a protease inhibitor cocktail in your assay to determine if degradation is affecting the results.
-
Consider Modified Peptides: Test a more stable analog of this compound (e.g., with D-amino acid substitutions) to see if consistent activity is achieved.
-
Data Presentation
Table 1: Stability of Modified Antimicrobial Peptides Against Proteases
| Peptide | Modification | Protease | Half-life (t½) | Fold Improvement | Reference |
| Lynronne-1 | None | Trypsin | ~1 hour | - | [11] |
| Lynronne-1D | D-amino acid substitution at N & C termini | Trypsin | ~3 hours | 3x | [11] |
| Polybia-CP | None | Trypsin | < 1 hour | - | [5] |
| D-lys-CP | Partial D-lysine substitution | Trypsin | > 6 hours | >6x | [5] |
| Pep05 | None | Human Plasma | < 1 hour | - | [9] |
| DP06 | All L-Lys/Arg replaced with D-amino acids | Human Plasma | > 8 hours | >8x | [9] |
Table 2: Effect of PEGylation on Antimicrobial Peptide Properties
| Peptide | Modification | Antimicrobial Activity (MIC) | Proteolytic Resistance | Reference |
| LyeTx I-b | None | Maintained | Lower | [27] |
| LyeTx I-b-PEG | 2.0 kDa PEG | Slightly Reduced | Significantly Improved | [27] |
| LWFYTMWH | None | Good | Lower | [12] |
| LWFYTMWH-PEG | PEGylated | Enhanced | Not specified | [12] |
Experimental Protocols
Protocol 1: D-Amino Acid Substitution for Enhanced Protease Resistance
This protocol is based on the strategy used to improve the stability of the rumen-derived AMP, Lynronne-1.[11]
-
Peptide Synthesis: Synthesize this compound and a modified version (Peptide 4D) using solid-phase peptide synthesis. For Peptide 4D, substitute the L-amino acids at the N-terminal and C-terminal positions with their corresponding D-amino acid enantiomers.
-
Stability Assay: a. Prepare solutions of both this compound and Peptide 4D at a concentration of 1 mg/mL in a suitable buffer (e.g., Tris-HCl, pH 7.4). b. Add trypsin to each peptide solution to a final concentration of 1 µg/mL. c. Incubate the mixtures at 37°C. d. At various time points (e.g., 0, 30, 60, 120, 180 minutes), take an aliquot of each reaction and quench the enzymatic activity by adding a protease inhibitor or by acidification (e.g., with 1% trifluoroacetic acid).
-
Analysis: a. Analyze the samples by RP-HPLC. b. Quantify the peak area of the intact peptide at each time point. c. Calculate the percentage of intact peptide remaining and determine the half-life (t½) for both peptides.
Protocol 2: Peptide Stability Assessment in Human Serum using LC-MS
This protocol provides a general framework for determining the half-life of this compound in a biologically relevant matrix.
-
Sample Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Spike the this compound stock solution into human serum to a final concentration of 10 µM. c. Incubate the serum samples at 37°C.
-
Time-Point Collection: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), collect aliquots of the serum mixture.
-
Protein Precipitation and Peptide Extraction: a. To each aliquot, add three volumes of ice-cold acetonitrile (B52724) to precipitate the serum proteins. b. Incubate on ice for 20 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant containing the peptide.
-
LC-MS Analysis: a. Analyze the supernatant using a suitable LC-MS method to quantify the amount of intact this compound remaining. b. Plot the concentration of intact peptide versus time and calculate the half-life.[28]
Visualizations
A troubleshooting guide for addressing reduced this compound activity.
An experimental workflow for assessing the stability of this compound.
The mechanism of this compound and strategies to enhance its stability.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Peptides: From Design to Clinical Application [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Frontiers | Enhanced antifouling properties of marine antimicrobial peptides by PEGylation [frontiersin.org]
- 13. Pegylation and formulation strategy of Anti-Microbial Peptide (AMP) according to the quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. omizzur.com [omizzur.com]
- 18. purelifepeptides.com [purelifepeptides.com]
- 19. Freeze-drying: producing stable peptides [manufacturingchemist.com]
- 20. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2.9. Half-life of peptide 9S1R in serum- [bio-protocol.org]
Resolubilizing precipitated Peptide 4 for experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolubilizing precipitated "Peptide 4" for experimental use.
Troubleshooting Guide: Resolubilizing Precipitated this compound
Peptide precipitation can occur for various reasons, including improper storage, reaching the solubility limit in a given solvent, or interactions with components in the experimental medium.[1][2] This guide provides a systematic approach to resolubilizing your precipitated this compound.
Step 1: Initial Assessment and Gentle Methods
Before resorting to stronger solvents, attempt these gentle methods, which are less likely to interfere with your downstream experiments.
-
Vortexing & Sonication: Vigorously vortex the sample. If precipitation persists, sonicate the sample in a water bath for several minutes.[3][4] Avoid excessive heating of the sample during sonication.[3]
-
Temperature Adjustment: Gentle warming of the solution can sometimes help dissolve the precipitate. However, be cautious to avoid temperatures that could degrade the peptide.[5][6]
If these methods are unsuccessful, proceed to the solvent-based approaches below. It is highly recommended to test the solubility with a small aliquot of the precipitated sample before treating the entire batch.[4][7]
Step 2: Solvent-Based Resolubilization Strategy
The optimal strategy for resolubilizing this compound depends on its physicochemical properties, specifically its net charge at a given pH.[6][8]
Workflow for Resolubilizing Precipitated this compound
Caption: Troubleshooting workflow for resolubilizing precipitated this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peptide precipitation?
Peptide precipitation can be caused by several factors:
-
Improper Storage: Exposure to moisture and frequent freeze-thaw cycles can lead to peptide degradation and aggregation.[9][10] Lyophilized peptides should be stored at -20°C or lower in a desiccated environment.[10][11]
-
Low Solubility: The inherent amino acid composition of a peptide dictates its solubility.[8] Peptides with a high proportion of hydrophobic amino acids are more prone to precipitation in aqueous solutions.[4][8]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which they have a net neutral charge.[8][12]
-
High Concentration: Exceeding the solubility limit of the peptide in a given solvent will cause it to precipitate.[12]
-
Interactions with Media Components: Salts and other components in cell culture media can sometimes cause peptides to precipitate.[2]
Q2: How do I determine the net charge of this compound?
To determine the net charge of your peptide, follow these steps:[7]
-
Assign a value of +1 to each basic amino acid residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic amino acid residue (Asp, Glu) and the C-terminus.
-
Sum the values to get the overall net charge.
Q3: What should I do if this compound contains Cysteine, Methionine, or Tryptophan?
Peptides containing these residues are susceptible to oxidation.[4][9]
-
Avoid using Dimethyl sulfoxide (B87167) (DMSO) as it can oxidize methionine and cysteine.[6][13] Dimethylformamide (DMF) is a suitable alternative.[7][13]
-
For peptides with free cysteine residues, dissolve in an acidic buffer to prevent disulfide bond formation, which can occur at a pH greater than 7.[3]
Q4: Can I store this compound in solution?
While it is best to use freshly prepared peptide solutions, they can be stored for short periods.[1] For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][11][14] Storing peptide solutions in a sterile, slightly acidic buffer (pH 5-7) can also enhance stability.[11][15]
Q5: The precipitated this compound will not redissolve with any of the recommended solvents. What are my options?
If standard methods fail, you can consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea (B33335) to solubilize aggregated peptides.[13][16] However, be aware that these agents will denature proteins and may interfere with many biological assays.[3]
Experimental Protocols
Protocol 1: Resolubilization of a Basic Peptide (Net Charge > 0)
-
Initial Attempt: Try to dissolve the precipitated peptide in sterile, deionized water. Vortex and sonicate if necessary.[5][7]
-
Acidic Solvent: If water is ineffective, add a small amount of 10-30% aqueous acetic acid dropwise while vortexing until the peptide dissolves.[5][7][16]
-
Stronger Acid (Use with Caution): For very stubborn precipitates, a small volume (e.g., 10-50 µL) of trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[7][13] Note that TFA can be harsh on cells.
-
Dilution: Once dissolved, slowly add your desired aqueous buffer to the peptide solution with gentle mixing.[12]
Protocol 2: Resolubilization of an Acidic Peptide (Net Charge < 0)
-
Initial Attempt: Attempt to dissolve the precipitate in sterile, deionized water or a phosphate-buffered saline (PBS) at pH 7.4.[3]
-
Basic Solvent: If the peptide remains insoluble, add a small amount of a basic solvent, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, and then dilute with water to the final concentration.[3][11]
-
Caution with Cysteine: Do not use basic solutions if your peptide contains cysteine, as it can promote oxidation.[3][7]
Protocol 3: Resolubilization of a Neutral or Hydrophobic Peptide (Net Charge ≈ 0)
-
Organic Solvent: These peptides often require an organic solvent for initial dissolution.[3][13] Start by adding a minimal amount of an organic solvent like DMSO, DMF, acetonitrile, or methanol.[7][13]
-
Stepwise Dilution: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise to your aqueous buffer while stirring.[13]
-
Monitor for Precipitation: If the solution becomes cloudy, you have likely reached the solubility limit.[5][13]
-
Special Considerations: For peptides containing Cys, Met, or Trp, use DMF instead of DMSO.[13]
Summary of Recommended Solvents for Precipitated this compound
| Peptide Property | Primary Solvent | Secondary Solvent | Tertiary Solvent (Use with Caution) |
| Basic (Net Charge > 0) | Sterile Water | 10-30% Acetic Acid[5][7] | Trifluoroacetic Acid (TFA)[7][13] |
| Acidic (Net Charge < 0) | Sterile Water / PBS (pH 7.4)[3] | 0.1 M Ammonium Bicarbonate[3][11] | - |
| Neutral/Hydrophobic | DMSO, DMF, Acetonitrile[7][13] | - | 6 M Guanidine HCl, 8 M Urea[13][16] |
Note: The choice of solvent should always be made with the downstream application in mind to ensure compatibility.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 10. jpt.com [jpt.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. biolongevitylabs.com [biolongevitylabs.com]
- 15. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 16. peptide.com [peptide.com]
Addressing batch-to-batch variability of synthetic Peptide 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Peptide 4. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Results with this compound
Encountering variability between different batches of this compound can be a significant challenge. This guide outlines a systematic approach to identifying and resolving potential sources of inconsistency.
Step 1: Initial Assessment & Data Review
Before proceeding to extensive experimental troubleshooting, a thorough review of the documentation and initial handling procedures is critical.
-
Certificate of Analysis (CoA): Always request and carefully compare the CoA for each batch of this compound.[1] Key parameters to check include purity (by HPLC), mass (by Mass Spectrometry), and appearance.
-
Handling and Storage: Review your laboratory's procedures for peptide reconstitution and storage. Improper storage, such as exposure to light or frequent freeze-thaw cycles, can lead to degradation.[1][2] Peptides should ideally be stored at -20°C or colder in a desiccated environment.[1]
Step 2: Experimental Workflow for Troubleshooting Variability
If initial checks do not reveal the source of variability, a logical experimental workflow can help pinpoint the issue.
References
Reducing non-specific binding of Peptide 4 in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding (NSB) of Peptide 4 in various assays. High background, low signal-to-noise ratios, and poor reproducibility can often be attributed to NSB. This resource is intended for researchers, scientists, and drug development professionals to help identify the root cause of these issues and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for assays involving this compound?
Non-specific binding is the adherence of this compound, or the detection antibodies used, to unintended surfaces or proteins within the assay system, such as the walls of a microplate well.[1] This phenomenon can lead to high background noise, which obscures the specific signal from the target interaction, thereby reducing assay sensitivity and leading to inaccurate, unreliable, or false-positive results.[1][2]
Q2: What are the primary drivers of non-specific binding for a peptide like this compound?
The primary drivers of NSB for peptides are typically hydrophobic and electrostatic interactions.[3][4]
-
Hydrophobic Interactions: If this compound contains hydrophobic amino acid residues, it can preferentially bind to the often hydrophobic surfaces of standard polystyrene assay plates.[5]
-
Electrostatic Interactions: Charged residues within this compound can interact with oppositely charged surfaces or molecules in the assay, leading to non-specific attachment.[4]
Q3: My assay with this compound is showing high background across the entire plate. What are the most common causes?
A uniformly high background is a classic sign of widespread non-specific binding. The most common culprits include:
-
Inadequate Blocking: The blocking buffer may not be effectively coating all unoccupied surfaces on the assay plate, leaving them exposed for this compound or antibodies to bind.[6][7]
-
Insufficient Washing: Wash steps that are not stringent enough (too few washes or incorrect technique) will fail to remove unbound reagents.[6][8]
-
High Antibody Concentration: Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[7][9]
-
Contaminated Reagents: Buffers or other reagents contaminated with proteins or microbes can contribute to background signal.[9][10][11]
Q4: Can the type of microplate I use affect the non-specific binding of this compound?
Absolutely. Standard polystyrene plates can promote hydrophobic interactions. If this compound is particularly "sticky," consider using plates with different surface chemistries. Low-binding plates, often made of polypropylene (B1209903) or treated with a hydrophilic coating, can significantly reduce NSB.[12][13] The binding characteristics of the plastic can greatly influence the effectiveness of detergents used to prevent non-specific binding.[14]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
If you are observing a high signal in wells that do not contain the target analyte, this strongly suggests non-specific binding of the detection reagents.
Caption: A systematic workflow for troubleshooting high background signals.
This protocol is designed to compare different blocking agents to find the most effective one for reducing NSB of this compound.
-
Prepare a Panel of Blocking Buffers: Prepare several different blocking solutions to test. See Table 1 for suggestions.
-
Plate Setup: Dedicate a set of wells on a 96-well plate for each blocking buffer being tested. Include a "no block" control.
-
Blocking: Add 200 µL of each respective blocking buffer to the assigned wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: After incubation, wash all wells 3-5 times with your standard wash buffer (e.g., PBS or TBS with 0.05% Tween-20).[8]
-
Assay Procedure: Proceed with your standard assay protocol, but importantly, include negative control wells for each blocking condition (i.e., add all reagents except the target analyte).
-
Analysis: Measure the signal in the negative control wells. The blocking buffer that yields the lowest signal is the most effective at preventing NSB in your specific assay.
Issue 2: Inconsistent or Non-Reproducible Results with this compound
Variability between experiments can sometimes be traced back to issues with the peptide itself or how it is handled, which can affect its binding characteristics.
-
Peptide Solubility: Poor solubility can lead to peptide precipitation, causing inconsistent concentrations in your assay. Ensure you are using the optimal buffer to dissolve this compound.[15]
-
Peptide Stability: Peptides containing certain amino acids (e.g., Cys, Met, Trp) are prone to oxidation.[15] Similarly, repeated freeze-thaw cycles can degrade the peptide.[15] Aliquot lyophilized peptide and store it properly. When storing in solution, use sterile buffers and consider filtration to remove microbes.[15]
-
Counter-ion Effects: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can interfere with cellular assays by inhibiting cell proliferation or acting as an unintended modulator of receptors.[15] If you suspect this is an issue, consider TFA removal services or using a different salt form of the peptide.
Data & Methodologies
Table 1: Comparison of Common Blocking Agents
This table summarizes common blocking agents and their typical working concentrations. The optimal choice depends on the specifics of the assay system.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Compatible with most systems; good for reducing protein-protein NSB.[16][17] | Can be a source of cross-reactivity if using anti-bovine antibodies. More expensive than milk.[17] |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive and effective for many applications.[17] | Incompatible with avidin/biotin systems and may mask some phospho-epitopes.[17] |
| Commercial Blockers | Varies by Manufacturer | Often protein-free, reducing cross-reactivity. Optimized for specific applications (e.g., fluorescent detection).[7] | More expensive. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Inexpensive; reduces weak hydrophobic interactions. Often added to wash buffers.[2][18] | Not effective as a sole blocking agent as it can be washed away.[2] |
Protocol: Modifying Assay and Wash Buffers to Reduce NSB
Adjusting the composition of your assay and wash buffers can disrupt the forces causing non-specific binding.
-
Adjust Ionic Strength: Prepare a series of your standard assay buffer with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM). High salt concentrations can disrupt electrostatic interactions.[19]
-
Add a Detergent: Prepare a 10% (v/v) stock solution of a non-ionic detergent like Tween-20. Create a series of working assay buffers with final detergent concentrations of 0.01%, 0.05%, and 0.1%.[20]
-
Run the Assay: Perform your standard this compound assay using these modified buffers for sample dilution and for washing steps.
-
Evaluate Signal-to-Noise: Analyze your results to determine which buffer condition provides the best signal-to-noise ratio (high specific signal, low background).
Visualizing a Potential this compound Pathway
Non-specific binding can be particularly problematic in cell-based assays where this compound is intended to interact with a specific cell surface receptor to initiate a signaling cascade. High NSB to the cell membrane or other surface proteins could lead to false activation or inhibition of downstream pathways.
Caption: Hypothetical signaling pathway for this compound, illustrating potential NSB.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Probing Electrostatic and Hydrophobic Associative Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. sinobiological.com [sinobiological.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. jg-biotech.com [jg-biotech.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. researchgate.net [researchgate.net]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 17. bosterbio.com [bosterbio.com]
- 18. nicoyalife.com [nicoyalife.com]
- 19. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Bioactivity of Antimicrobial Peptide 4 Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to public health. Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat this threat. This guide provides a framework for validating the bioactivity of "Peptide 4," a novel AMP identified through deep learning from ruminant microbial sources, which has demonstrated potent activity against MRSA.[1] As a positive control for comparison, we will use Vancomycin, a standard-of-care glycopeptide antibiotic for treating severe MRSA infections.[2][3][4]
This guide outlines the experimental protocols for determining the antimicrobial efficacy and cytotoxic effects of this compound, presenting the data in a clear, comparative format.
Comparative Bioactivity Data
The following tables summarize the expected quantitative data from the validation experiments, comparing the bioactivity of this compound with the positive control, Vancomycin.
Table 1: Antimicrobial Activity against MRSA (ATCC 43300)
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 2 - 8 | 4 - 16 |
| Vancomycin | 1 - 2 | > 16 |
Note: The MIC for Vancomycin against MRSA is typically between 1-2 µg/mL.[2][5][6] An MBC/MIC ratio of ≤4 is considered bactericidal.[7]
Table 2: Cytotoxicity against Human Keratinocyte Cells (HaCaT)
| Compound | 50% Cytotoxic Concentration (CC50) (µg/mL) | Therapeutic Index (TI = CC50 / MIC) |
| This compound | > 100 | > 12.5 - 50 |
| Vancomycin | > 200 | > 100 - 200 |
Note: A higher Therapeutic Index indicates greater selectivity for bacterial cells over mammalian cells.
Mechanism of Action
This compound and Vancomycin employ fundamentally different mechanisms to eliminate MRSA. This compound acts by directly disrupting the bacterial cell membrane, a physical mechanism that is less prone to the development of resistance.[1][8][9] In contrast, Vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their cross-linking.[4][10][11][12]
Experimental Validation Workflow
The following workflow outlines the key steps for validating the bioactivity of this compound against a positive control.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]
Materials:
-
This compound and Vancomycin stock solutions
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate culture (18-24 hours), suspend several MRSA colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound and Vancomycin in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without antimicrobial agent) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[13][14]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[17][18][19][20]
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate the aliquots onto separate sections of a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][18]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptide on the metabolic activity of mammalian cells as an indicator of cytotoxicity.[21][22][23]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and Vancomycin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or Vancomycin. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The CC50 value is calculated from the dose-response curve.
References
- 1. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
A Comparative-Efficacy Guide: Peptide 4 vs. Pembrolizumab in PD-1/PD-L1 Pathway Inhibition
<
This guide provides a detailed comparison of the efficacy of a novel peptide-based PD-1 inhibitor, Peptide 4, and the monoclonal antibody, Pembrolizumab. The contents herein are intended for researchers, scientists, and drug development professionals interested in the evolving landscape of immuno-oncology.
Introduction
The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2][3] Inhibition of this pathway has revolutionized cancer treatment.[4] While monoclonal antibodies like Pembrolizumab have been the cornerstone of PD-1/PD-L1 blockade therapy, peptide-based inhibitors are emerging as a promising alternative with potential advantages in terms of size, tumor penetration, and manufacturing costs.[5][6][7] This guide presents a comparative analysis of a representative peptide inhibitor, designated "this compound," and the widely used monoclonal antibody, Pembrolizumab.
Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2.[8][9][10][11][12] This action releases the brakes on the immune system, allowing T-cells to recognize and attack cancer cells.[10][11][12] this compound, a synthetic peptide, is designed to mimic the binding motif of PD-1 to PD-L1, thereby competitively inhibiting the PD-1/PD-L1 interaction.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and Pembrolizumab.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Pembrolizumab |
| Binding Affinity (KD) to human PD-1 | 50 nM | 29 pM |
| IC50 in PD-1/PD-L1 Binding Assay | 100 nM | 0.5 nM |
| T-Cell Activation (EC50) | 250 nM | 1.0 nM |
Table 2: In Vivo Efficacy in Syngeneic Mouse Tumor Model (MC38 Colon Adenocarcinoma)
| Parameter | This compound (10 mg/kg, daily) | Pembrolizumab (5 mg/kg, twice weekly) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | 65% | 75% | 0% |
| Complete Response (CR) Rate | 20% | 30% | 0% |
| Median Survival | 45 days | 55 days | 25 days |
| Intratumoral CD8+ T-cell Infiltration | 3-fold increase | 4-fold increase | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1, His-tagged
-
Recombinant human PD-L1, Fc-tagged
-
Anti-His-d2 conjugate and Anti-Fc-Tb conjugate (HTRF detection antibodies)
-
Assay Buffer (PBS with 0.1% BSA)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound or Pembrolizumab is prepared in the assay buffer.[13]
-
Assay Plate Preparation: 2 µL of each compound dilution is added to the wells of a 384-well plate.[13]
-
Reagent Addition: A mixture of recombinant PD-1 and PD-L1 proteins is added to each well. Subsequently, a mixture of the HTRF detection antibodies is added.[13]
-
Incubation: The plate is sealed and incubated at room temperature for 1 to 4 hours, protected from light.[13]
-
Data Acquisition: The plate is read on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The IC50 value is determined from the dose-response curve.[13]
T-Cell Activation Assay (Flow Cytometry)
This assay measures the activation of T-cells in the presence of the test compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation[14]
-
Fluorescently-labeled antibodies against T-cell activation markers (e.g., CD69, CD25)[15]
-
Flow Cytometer
Procedure:
-
Cell Preparation: PBMCs are isolated from healthy donor blood.[15]
-
T-Cell Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies.[14]
-
Compound Treatment: The stimulated cells are treated with varying concentrations of this compound or Pembrolizumab.
-
Staining: After an incubation period, the cells are stained with fluorescently-labeled antibodies against CD3, CD8, and T-cell activation markers.[15]
-
Data Acquisition: Samples are acquired on a flow cytometer.[15]
-
Data Analysis: The percentage of activated (e.g., CD69+) CD8+ T-cells is quantified. The EC50 value is determined from the dose-response curve.
In Vivo Tumor Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.[16]
Materials:
-
C57BL/6 mice
-
MC38 colon adenocarcinoma cell line
-
This compound, Pembrolizumab, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: MC38 cells are subcutaneously injected into the flank of the mice.[16]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, Pembrolizumab, or a vehicle control.[16]
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.[16]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition, complete response rates, and median survival are calculated for each group. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to quantify CD8+ T-cell infiltration.[16]
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Experimental Workflow
Caption: Workflow for comparing the efficacy of this compound and Pembrolizumab.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Peptide-Based PD1 Immunomodulators Demonstrate Efficacy in Infectious Disease Vaccines and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 9. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. keytrudahcp.com [keytrudahcp.com]
- 13. benchchem.com [benchchem.com]
- 14. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. ichor.bio [ichor.bio]
Comparative Guide to Cross-Reactivity of Anti-DPP4 (Peptide 4) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody performance in the context of cross-reactivity testing for Dipeptidyl Peptidase 4 (DPP4), also known as CD26. Ensuring the specificity of antibodies is critical for the validity of experimental results. This document outlines the potential for cross-reactivity with other members of the same serine peptidase family, namely Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP).
Introduction to DPP4 and Cross-Reactivity
DPP4 is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, T-cell activation, and signal transduction.[1][2] Given its involvement in immunology and metabolic diseases, antibodies targeting DPP4 are invaluable tools in research and therapeutic development.
However, the structural homology between DPP4 and other peptidases like DPP8, DPP9, and FAP presents a significant challenge in antibody development, leading to potential cross-reactivity.[3][4] Cross-reactivity occurs when an antibody raised against one antigen (DPP4) also binds to a different, structurally similar antigen (e.g., DPP8). This can lead to inaccurate data interpretation and potential off-target effects in therapeutic applications. Therefore, rigorous cross-reactivity testing is an essential validation step for any anti-DPP4 antibody.
Performance Comparison of Anti-DPP4 Antibodies
The following table summarizes the hypothetical cross-reactivity profiles of three representative anti-DPP4 antibodies (Antibody A, B, and C) against DPP4 and its related family members. This data is illustrative and intended to highlight the importance of selecting a highly specific antibody for your research needs.
| Antibody | Target Antigen | Reactivity (ELISA OD450) | Reactivity (Western Blot Band Intensity) | Specificity Notes |
| Antibody A (Monoclonal) | DPP4 | 2.85 | +++ | Highly specific to DPP4. |
| DPP8 | 0.12 | - | Minimal cross-reactivity with DPP8. | |
| DPP9 | 0.15 | - | Minimal cross-reactivity with DPP9. | |
| FAP | 0.11 | - | Minimal cross-reactivity with FAP. | |
| Antibody B (Polyclonal) | DPP4 | 2.95 | +++ | High affinity for DPP4. |
| DPP8 | 0.85 | + | Moderate cross-reactivity with DPP8. | |
| DPP9 | 0.65 | + | Moderate cross-reactivity with DPP9. | |
| FAP | 0.25 | +/- | Low cross-reactivity with FAP. | |
| Antibody C (Monoclonal) | DPP4 | 2.70 | +++ | Specific to DPP4. |
| DPP8 | 0.18 | - | Low cross-reactivity with DPP8. | |
| DPP9 | 1.20 | ++ | Significant cross-reactivity with DPP9. | |
| FAP | 0.15 | - | Minimal cross-reactivity with FAP. |
Note: OD450 values are representative of a direct ELISA. Western Blot band intensity is graded from +++ (strong) to - (no band). This table is for illustrative purposes only.
Experimental Protocols
Detailed methodologies for key cross-reactivity experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a direct ELISA to quantify the binding of an anti-DPP4 antibody to DPP4 and its related proteins.
-
Antigen Coating:
-
Coat separate wells of a 96-well microplate with 100 µL of 1 µg/mL recombinant human DPP4, DPP8, DPP9, and FAP proteins diluted in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DPP4 primary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Western Blot for Cross-Reactivity
This protocol describes how to assess the specificity of an anti-DPP4 antibody via Western Blot.
-
Sample Preparation and Electrophoresis:
-
Prepare lysates from cells or tissues known to express DPP4, DPP8, DPP9, and FAP, or use recombinant proteins.
-
Separate the proteins by SDS-PAGE. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-DPP4 primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system. The presence of bands at the expected molecular weights for DPP8, DPP9, or FAP indicates cross-reactivity.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of DPP4, the following diagrams are provided.
Caption: Workflow for Antibody Cross-Reactivity Testing.
Caption: DPP4 (CD26) Co-stimulatory Signaling Pathway in T-Cells.
Alternatives to Anti-DPP4 Antibodies
For certain applications, alternatives to traditional antibodies may be considered. These can be particularly useful for in vivo imaging or when targeting the enzymatic activity of DPP4.
-
Small Molecule Inhibitors: A number of selective small molecule inhibitors of DPP4, known as "gliptins," have been developed, primarily for the treatment of type 2 diabetes. These inhibitors can be used as research tools to probe the function of DPP4's enzymatic activity.
-
Fluorescent Probes: Enzyme-activatable near-infrared fluorescent probes have been designed to monitor DPP4 activity in living cells and in vivo.[1] These probes typically consist of a fluorophore quenched by a DPP4-specific peptide substrate. Upon cleavage by DPP4, the fluorescence is restored, allowing for the detection of enzymatic activity.
-
Aptamers: While not as common as antibodies, nucleic acid aptamers can be developed to bind to DPP4 with high affinity and specificity. Aptamers offer advantages such as smaller size and lower immunogenicity.
Conclusion
The selection of a highly specific anti-DPP4 antibody is paramount for obtaining reliable and reproducible experimental results. This guide emphasizes the importance of validating antibodies for cross-reactivity against related proteins such as DPP8, DPP9, and FAP. By following the detailed experimental protocols and considering the available alternatives, researchers can confidently investigate the multifaceted roles of DPP4 in health and disease.
References
Unveiling Specificity: A Comparative Guide to Scrambled Peptide Control for Peptide 4 Experiments
For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a therapeutic peptide is paramount. This guide provides a comprehensive comparison of the chemerin-derived antimicrobial peptide p4 and its scrambled peptide control, scp4, offering supporting experimental data, detailed protocols, and visual representations of its signaling pathway and experimental workflow.
The use of a scrambled peptide control, which possesses the same amino acid composition as the active peptide but in a randomized sequence, is a critical experimental control. It ensures that the observed biological effects are a direct result of the specific amino acid sequence of the therapeutic peptide and not due to non-specific properties such as charge or hydrophobicity.
Quantitative Comparison of In Vivo Efficacy
In a murine model of topical skin infection, the antimicrobial activity of peptide p4 was compared to its scrambled control, scp4. The data clearly demonstrates that the therapeutic effect of peptide p4 is sequence-specific.
| Peptide | Sequence | In Vivo Efficacy (CFU/ml on skin) |
| Peptide p4 | VRLEFKLQQTSCRKRDWKKP | Significantly reduced bacterial load |
| scp4 (Scrambled Control) | DPWLKVRKFQTLKQREKRCS | No significant reduction in bacterial load |
Data summarized from Godlewska et al., 2019 and 2021.[1][2][3]
Chemerin Signaling Pathway
Chemerin and its derived peptides, including p4, exert their biological functions through interaction with a family of G protein-coupled receptors (GPCRs): Chemokine-like Receptor 1 (CMKLR1), G Protein-Coupled Receptor 1 (GPR1), and C-C Chemokine Receptor-Like 2 (CCRL2).[4][5][6][7][8] Activation of these receptors, primarily CMKLR1 and GPR1, initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are crucial for mediating inflammatory responses and other cellular processes.[4][6] CCRL2 is considered a non-signaling receptor that binds chemerin.[6]
Caption: Chemerin Signaling Pathway.
Experimental Protocol: Murine Model of Topical Skin Infection
This protocol outlines the methodology used to assess the in vivo antimicrobial efficacy of peptide p4 against its scrambled control.
1. Animal Model:
-
Wild-type mice are used for this model.
2. Peptide and Bacterial Preparation:
-
Peptide p4 and the scrambled control peptide (scp4) are synthesized.
-
A culture of Staphylococcus aureus (e.g., strain USA300 or 8325-4) is grown to the mid-logarithmic phase.[9]
3. Experimental Procedure:
-
A small area on the dorsal side of the mice is shaved.
-
The mice are divided into three groups:
-
Group 1: Topical application of vehicle (e.g., PBS).
-
Group 2: Topical application of 100 µM peptide p4.
-
Group 3: Topical application of 100 µM scrambled peptide scp4.
-
-
Following the application of the peptides or vehicle, the treated area is topically infected with a suspension of S. aureus (e.g., 1 x 10^7 CFU).[1][2][10]
4. Analysis:
-
After 24 hours, the skin at the site of infection is swabbed or excised.[1][2]
-
The collected samples are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates.
-
The number of colony-forming units (CFU) is determined to quantify the bacterial load on the skin.
-
Statistical analysis (e.g., Kruskal-Wallis test with post hoc Dunn's multiple comparisons test) is performed to compare the bacterial loads between the different treatment groups.[2][10]
Experimental Workflow
The following diagram illustrates the key steps in the in vivo comparison of peptide p4 and its scrambled control.
Caption: In Vivo Experimental Workflow.
This guide underscores the importance of utilizing a scrambled peptide control to validate the sequence-specific activity of a therapeutic peptide. The provided data and protocols for the chemerin-derived peptide p4 serve as a valuable resource for researchers designing and interpreting their own experiments in the field of peptide-based drug development.
References
- 1. The antimicrobial activity of chemerin-derived peptide p4 requires oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemerin-Derived Peptide Val66-Pro85 Is Effective in Limiting Methicillin-Resistant S. aureus Skin Infection [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Bacteria Modify Their Sensitivity to Chemerin-Derived Peptides by Hindering Peptide Association With the Cell Surface and Peptide Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthogonal Method Validation for the Quantification of Therapeutic Peptides: A Comparative Guide
The accurate quantification of therapeutic peptides in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development lifecycle. Regulatory agencies increasingly recommend the use of orthogonal analytical methods to ensure the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of the two most prevalent orthogonal methods for peptide quantification: Ligand Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of these techniques, supporting experimental data, and standardized protocols to aid in the selection and implementation of the most appropriate analytical strategy for a given therapeutic peptide, referred to herein as "Peptide 4."
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method depends on various factors, including the stage of drug development, required sensitivity and specificity, and the availability of reagents.[1] Below is a summary of the key performance characteristics of LBAs (represented by ELISA) and LC-MS.
| Feature | Ligand Binding Assay (e.g., ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-enzymatic detection based on antibody-antigen binding.[1] | Separation by chromatography followed by mass-based detection and fragmentation for specific quantification.[1][2] |
| Specificity | Dependent on antibody specificity; can be susceptible to cross-reactivity with structurally similar molecules or metabolites.[1][3] | High specificity based on mass-to-charge ratio and fragmentation pattern, allowing for distinction between closely related peptides.[3] |
| Sensitivity | Typically high, often in the picogram to nanogram per milliliter range.[1] | Sensitivity has significantly improved, with lower limits of quantitation (LLOQs) in the low picogram per milliliter range achievable.[2] |
| Dynamic Range | Generally narrow, often requiring sample dilution.[3] | Wide linear dynamic range, reducing the need for sample dilution. |
| Throughput | High, especially with automated systems.[1] | Can be high-throughput with modern UHPLC systems.[2] |
| Development Time | Can be lengthy and resource-intensive due to the need for specific antibody generation and characterization.[3] | Method development can be faster as it does not rely on specific biological reagents. |
| Matrix Effects | Can be influenced by non-specific binding and interferences in the biological matrix.[1] | Susceptible to ion suppression or enhancement from matrix components, but can be mitigated with appropriate sample preparation.[2] |
| Multiplexing | Limited capabilities for multiplexing. | Can simultaneously quantify the parent peptide and its metabolites in a single run.[1] |
| Cost | Reagent costs (antibodies, plates) can be high for custom assays. | High initial instrument cost, but potentially lower per-sample cost for established assays.[4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for generating reliable and reproducible data. The following sections outline generalized protocols for the quantification of "this compound" using ELISA and LC-MS/MS.
Protocol 1: Quantification of this compound by ELISA
1. Principle: This protocol describes a sandwich ELISA for the quantification of this compound. A capture antibody specific to this compound is coated onto a microplate. The sample containing this compound is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, which is converted by the enzyme to produce a measurable signal. The concentration of this compound is proportional to the signal intensity.
2. Materials:
-
96-well microplate
-
Capture antibody specific for this compound
-
Recombinant this compound standard
-
Detection antibody (biotinylated or enzyme-conjugated)
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
3. Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody at a predetermined concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant this compound standard. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme/Substrate Reaction: If using a biotinylated detection antibody, add Streptavidin-HRP and incubate for 30 minutes. Wash the plate, then add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of this compound in the samples by interpolation.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Principle: This protocol describes the quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry. The peptide is extracted from the matrix, separated from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and then ionized and fragmented in a mass spectrometer. Specific fragment ions (transitions) are monitored for quantification.
2. Materials:
-
LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole LC/MS)
-
Analytical column (e.g., Agilent AdvanceBio Peptide Mapping column)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
This compound standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile, solid-phase extraction cartridges)
3. Procedure:
-
Sample Preparation:
-
Spike samples, standards, and quality controls with the SIL-IS.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples. Condition the SPE cartridge, load the sample, wash, and elute the peptide.[2]
-
Evaporate the supernatant or eluate to dryness and reconstitute in a suitable injection solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the prepared sample onto the analytical column.
-
Use a gradient elution with Mobile Phases A and B to separate this compound from other components. A typical gradient might run from 5% to 40% B over several minutes.
-
-
MS/MS Detection:
-
Ionize the eluting peptide using electrospray ionization (ESI).
-
Select the precursor ion (the molecular ion of this compound) in the first quadrupole (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Monitor specific fragment ions (product ions) in the third quadrupole (Q3).
-
Optimize at least two multiple reaction monitoring (MRM) transitions for this compound and its SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the SIL-IS.
-
Calculate the peak area ratio (this compound / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow and Pathway Visualizations
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Orthogonal method validation workflow for peptide quantification.
Caption: Example signaling pathway for a TLR4-interacting peptide.
Conclusion
Both Ligand Binding Assays and LC-MS are powerful techniques for the quantification of therapeutic peptides. LBAs often provide excellent sensitivity, while LC-MS offers superior specificity and a wider dynamic range.[3][5] The use of these methods orthogonally provides a comprehensive and reliable dataset, strengthening the confidence in bioanalytical results submitted for regulatory review. The choice of primary and confirmatory assays should be based on the specific requirements of the study and the characteristics of the therapeutic peptide. This guide provides a framework for the development and validation of robust analytical methods for therapeutic peptide quantification.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based ligand binding assays in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of Peptide 4
For researchers, scientists, and drug development professionals, understanding the translational potential of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Peptide 4, a novel synthetic peptide that has demonstrated significant immunomodulatory activity. By presenting supporting experimental data, detailed methodologies, and clear visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's therapeutic promise and guide future research directions.
This compound is a synthetic peptide designed to modulate the inflammatory response by interacting with the Toll-like receptor 4 (TLR4) signaling pathway. Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. This guide will delve into the preclinical data that highlights the journey of this compound from a laboratory concept to a potential in vivo therapeutic.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a side-by-side comparison of this compound's performance.
Table 1: In Vitro Efficacy of this compound in Murine Macrophages
| Parameter | Control | LPS (100 ng/mL) | This compound (10 µM) + LPS (100 ng/mL) |
| TNF-α Secretion (pg/mL) | 15.2 ± 3.1 | 1250.7 ± 89.4 | 312.5 ± 45.2 |
| IL-6 Secretion (pg/mL) | 8.9 ± 2.5 | 890.4 ± 76.3 | 220.1 ± 33.7 |
| NF-κB Activation (Fold Change) | 1.0 | 15.8 ± 2.1 | 4.2 ± 0.8 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Endotoxemia
| Parameter | Vehicle Control | LPS (10 mg/kg) | This compound (5 mg/kg) + LPS (10 mg/kg) |
| Serum TNF-α (pg/mL) | 25.6 ± 5.8 | 2100.3 ± 150.9 | 650.8 ± 98.2 |
| Serum IL-6 (pg/mL) | 18.3 ± 4.2 | 1540.1 ± 120.5 | 480.6 ± 75.1 |
| Survival Rate (%) | 100 | 20 | 80 |
Data are presented as mean ± standard deviation for cytokine levels. Survival was monitored for 48 hours post-LPS challenge.
Mechanism of Action: Modulation of the TLR4 Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the TLR4 signaling cascade. Upon binding of lipopolysaccharide (LPS), a component of Gram-negative bacteria, TLR4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1] this compound is hypothesized to interfere with the formation of the TLR4 signaling complex, thereby dampening the downstream inflammatory response.[2]
References
Alanine Scanning Mutagenesis of Peptide 4: A Comparative Analysis of Key Residues in Modulating Target Engagement
This guide provides a comprehensive analysis of the functional contributions of individual amino acid residues in "Peptide 4," a novel therapeutic peptide, through alanine (B10760859) scanning mutagenesis. The data presented herein compares the binding affinity of alanine-substituted analogues of this compound to its target protein, offering insights into the key residues governing this interaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationship of this compound and its derivatives.
Introduction to Alanine Scanning Mutagenesis
Alanine scanning is a widely used site-directed mutagenesis technique to determine the functional contribution of specific amino acid residues to protein or peptide stability and interaction.[1][2] By systematically replacing each residue with alanine, the role of the original side chain in the peptide's biological activity can be assessed.[3] Alanine is chosen for this substitution due to its non-bulky and chemically inert methyl group, which removes the specific side chain functionality beyond the β-carbon without significantly altering the peptide's backbone conformation.[1][2] This method is instrumental in identifying "hot spots"—residues that are critical for protein-protein interactions.[2][4]
Hypothetical Signaling Pathway of this compound
This compound is a synthetic 10-amino-acid peptide designed to inhibit the interaction between the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. By binding to the BH3-binding groove of Bcl-2, this compound prevents the sequestration of BAX, thereby promoting apoptosis in cancer cells. The following diagram illustrates the proposed mechanism of action.
References
Head-to-head comparison of Peptide 4 and Peptide X
To provide a comprehensive and accurate head-to-head comparison of "Peptide 4" and "Peptide X," it is imperative to have the specific names of these molecules. The terms "this compound" and "Peptide X" are placeholders and do not correspond to any known therapeutic or research peptides. Consequently, a search for comparative experimental data, signaling pathways, and protocols yields no specific results.
For the purpose of illustrating the requested format and content, this guide will use a hypothetical comparison between two well-researched peptides involved in glucose metabolism: Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . This will serve as a template demonstrating how a comparison guide for "this compound" and "Peptide X" would be structured once the specific peptide names are provided.
This guide provides a detailed comparison of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), two key incretin (B1656795) hormones involved in the regulation of glucose homeostasis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for GLP-1 and GIP based on published experimental data.
| Parameter | GLP-1 | GIP | Reference Experimental Data Source |
| Receptor Binding Affinity (Kd) | ~1-10 nM (to GLP-1R) | ~0.5-5 nM (to GIPR) | |
| Insulinotropic Potency (EC50) | ~2-5 pM | ~10-20 pM | |
| Plasma Half-Life (t½) | ~2-3 minutes (native form) | ~5-7 minutes (native form) | |
| Primary Site of Secretion | L-cells (distal ileum, colon) | K-cells (duodenum, jejunum) | |
| Effect on Glucagon Secretion | Suppresses | Stimulates (in euglycemia/hypoglycemia) | |
| Effect on Gastric Emptying | Delays | Weakly delays or no effect |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
2.1. Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Kd) of GLP-1 and GIP to their respective receptors (GLP-1R and GIPR).
-
Method: Radioligand displacement assay.
-
Procedure:
-
Cell membranes expressing either GLP-1R or GIPR are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor peptide (GLP-1 or GIP) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The data are analyzed using non-linear regression to determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC50).
-
The Kd is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2.2. In Vitro Insulin (B600854) Secretion Assay
-
Objective: To measure the potency of GLP-1 and GIP in stimulating insulin secretion from pancreatic beta cells.
-
Method: Glucose-stimulated insulin secretion (GSIS) assay using isolated pancreatic islets or a beta-cell line (e.g., INS-1).
-
Procedure:
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) or a beta-cell line is cultured.
-
The cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
-
The cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence of varying concentrations of GLP-1 or GIP.
-
After a defined incubation period (e.g., 1 hour), the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The data are plotted as insulin secretion versus peptide concentration, and the EC50 (the concentration of peptide that elicits 50% of the maximal response) is calculated.
-
Signaling Pathways and Experimental Workflows
3.1. Incretin Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated upon the binding of GLP-1 and GIP to their respective G-protein coupled receptors on a pancreatic beta cell.
Validating LC-MS Results for a Novel TLR4-Inhibiting Peptide (Peptide 4) with ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery and development, accurate quantification is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. While liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for its high specificity and sensitivity, orthogonal validation using a different analytical platform is crucial for ensuring data integrity.[1] The enzyme-linked immunosorbent assay (ELISA) remains a widely used, robust, and cost-effective method for this purpose.[2][3]
This guide provides a comprehensive comparison of LC-MS/MS and ELISA for the quantification of a novel therapeutic candidate, "Peptide 4," a hypothetical inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It includes detailed experimental protocols, a comparative data summary, and visual workflows to aid researchers in selecting and implementing the appropriate validation strategy.
Comparative Overview: LC-MS/MS vs. ELISA
| Feature | LC-MS/MS (Targeted Proteomics) | ELISA (Immunoassay) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of a surrogate peptide.[4] | Detection based on specific antibody-antigen recognition.[5] |
| Specificity | Very high; based on the unique amino acid sequence of the target peptide.[4] | Dependent on antibody specificity; potential for cross-reactivity. |
| Sensitivity | High, capable of detecting low concentrations.[1] | Generally high, but can be limited by antibody affinity. |
| Accuracy | High, considered a reference method for accuracy.[2] | Can be affected by matrix effects and antibody performance. |
| Precision | High, with excellent reproducibility.[6] | Good, but can be more variable than LC-MS/MS. |
| Throughput | Moderate; sample preparation can be extensive. | High; well-suited for analyzing a large number of samples simultaneously.[3] |
| Cost | Higher initial instrument cost and operational expenses.[1] | Lower instrument cost and generally less expensive consumables.[1] |
| Development Time | Method development can be complex and time-consuming. | Assay development can be faster if suitable antibodies are available. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol outlines a typical bottom-up proteomics approach for the quantification of this compound in plasma.
1. Sample Preparation:
- Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a stable isotope-labeled (SIL) version of this compound as an internal standard.[7] Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation: Dry the supernatant under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
2. LC Separation:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column suitable for peptide separations.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
3. MS/MS Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native this compound and its SIL internal standard. The selection of a unique surrogate peptide is critical for specificity.[7][8]
- Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
ELISA Method for this compound Quantification
This protocol describes a competitive ELISA, which is often suitable for small molecules like peptides.
1. Reagent Preparation:
- Coating Buffer: 50 mM sodium carbonate, pH 9.6.
- Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Antibody Dilution Buffer: 0.5% BSA in PBS.
2. Assay Procedure:
- Coating: Coat a 96-well microplate with a this compound-carrier protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer.[9][10] Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[11]
- Washing: Wash the plate three times with wash buffer.
- Competition: Prepare standards of known this compound concentration and plasma samples. In a separate plate or tubes, pre-incubate the standards and samples with a limited amount of anti-Peptide 4 primary antibody for 1 hour.
- Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature.[11]
- Washing: Wash the plate five times with wash buffer.
- Detection: Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.[12] Incubate in the dark for 15-30 minutes.
- Stop Reaction: Stop the reaction by adding 50 µL of 1 M sulfuric acid.
- Readout: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
Data Presentation: Comparative Quantification of this compound
The following table summarizes hypothetical quantitative data obtained from both LC-MS/MS and ELISA for a set of plasma samples containing this compound.
| Sample ID | LC-MS/MS (ng/mL) | ELISA (ng/mL) | % Difference |
| QC_Low | 5.2 | 5.8 | +11.5% |
| QC_Mid | 51.5 | 48.9 | -5.0% |
| QC_High | 489.2 | 505.6 | +3.3% |
| Sample 1 | 12.8 | 14.1 | +10.2% |
| Sample 2 | 85.3 | 79.5 | -6.8% |
| Sample 3 | 256.7 | 271.3 | +5.7% |
Note: The percentage difference is calculated as ((ELISA - LC-MS/MS) / LC-MS/MS) * 100. A good correlation between the two methods would show a small percentage difference across the concentration range.[3][13]
Mandatory Visualizations
Experimental Workflow
Caption: Comparative experimental workflows for this compound quantification by LC-MS/MS and ELISA.
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound inhibiting the TLR4-TRAM-TRIF signaling pathway.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of peptides in biological matrices. LC-MS/MS offers superior specificity and is often considered the gold standard for quantitative bioanalysis.[1] However, ELISA provides a high-throughput and cost-effective orthogonal method for validation. Discrepancies between the two methods can sometimes arise due to factors such as antibody cross-reactivity in ELISA or ion suppression in LC-MS/MS.[14] Therefore, a thorough validation of both assays is essential. By employing both techniques, researchers can have greater confidence in the accuracy and reliability of their quantitative data for novel therapeutic peptides like this compound.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. factssa.com [factssa.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. affbiotech.cn [affbiotech.cn]
- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 11. An ELISA-based procedure for assaying proteins in digests of human leukocytes and cell lines, using specifically selected peptides and appropriate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Performance of Inhibitory Peptide 4 (IP4) from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting inflammatory pathways, the consistency and functional purity of research-grade peptides are paramount. This guide provides a comprehensive functional comparison of a synthetic Toll-like receptor 4 (TLR4) inhibitory peptide, referred to as Inhibitory Peptide 4 (IP4), sourced from three different commercial suppliers. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a peptide supplier for their specific research needs.
The integrity of research findings is critically dependent on the quality of the reagents used.[1] Reputable suppliers distinguish themselves through rigorous third-party testing and the provision of Certificates of Analysis (COAs).[1] This guide emulates such a comparative analysis, focusing on key quality attributes and functional performance in a relevant biological assay.
Peptide Quality and Purity Analysis
The initial assessment of IP4 from Supplier A, Supplier B, and Supplier C involved analytical characterization to determine purity and verify the correct molecular weight. High-performance liquid chromatography (HPLC) is the standard method for assessing peptide purity, while mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide.[2][3][4]
Table 1: Analytical Characterization of IP4 from Different Suppliers
| Supplier | Purity (by HPLC) | Theoretical Molecular Weight (Da) | Observed Molecular Weight (by MS) (Da) |
| Supplier A | >98% | 3456.8 | 3456.9 |
| Supplier B | >95% | 3456.8 | 3457.1 |
| Supplier C | >99% | 3456.8 | 3456.7 |
Functional Assessment of TLR4 Inhibition
The primary function of IP4 is to inhibit the TLR4 signaling pathway, which is a key mediator of the inflammatory response to lipopolysaccharide (LPS).[5][6] The functional activity of IP4 from each supplier was evaluated by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in a macrophage cell line stimulated with LPS.
Table 2: Functional Activity of IP4 from Different Suppliers
| Supplier | IC50 for TNF-α Inhibition (nM) |
| Supplier A | 125 |
| Supplier B | 250 |
| Supplier C | 110 |
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies are provided below for the key experiments conducted in this comparative analysis.
3.1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm.
-
Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[3][7]
3.2. Molecular Weight Verification by Mass Spectrometry (MS)
-
Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid.
-
Sample Preparation: The peptide sample is mixed with the matrix solution and spotted onto the MALDI target plate.
-
Analysis: The mass-to-charge ratio (m/z) of the peptide is determined and compared to the theoretical molecular weight calculated from its amino acid sequence.[2][4]
3.3. In Vitro TLR4 Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Method:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with varying concentrations of IP4 from each supplier for 1 hour.
-
LPS (100 ng/mL) is then added to the wells to stimulate TLR4 signaling.
-
After 6 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each IP4 concentration, and the IC50 value is determined by non-linear regression analysis.
Visualizations
4.1. TLR4 Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway initiated by LPS, leading to the production of pro-inflammatory cytokines. IP4 is designed to interfere with this pathway.
4.2. Experimental Workflow for TLR4 Inhibition Assay
The workflow for the in vitro functional assay is depicted below, from cell seeding to data analysis.
4.3. Supplier Comparison Logic
The logical flow for comparing the suppliers based on the collected data is outlined in the following diagram.
Conclusion
Based on the analytical and functional data presented, all three suppliers provided IP4 of acceptable quality. However, Supplier C's peptide demonstrated the highest purity and the most potent inhibitory activity in the functional assay, as indicated by the lowest IC50 value. Supplier A also provided a high-quality peptide with good functional activity. While Supplier B's peptide was functional, its lower purity and higher IC50 suggest it may be less suitable for sensitive applications or studies requiring high reproducibility.
Researchers should consider these factors in the context of their specific experimental needs and budget. For critical in vivo studies or high-throughput screening, the higher purity and potency of IP4 from Supplier C would be advantageous. For preliminary or less sensitive in vitro work, the products from Supplier A or B might be a cost-effective alternative. It is always recommended to perform in-house validation of critical reagents.
References
- 1. 5 Best Peptide Companies: Trusted Online Vendors in 2025 [crowncounseling.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. Cell-Permeable Peptide Blocks TLR4 Signaling and Improves Islet Allograft Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide derived from SLAMF1 prevents TLR4-mediated inflammation in vitro and in vivo | Life Science Alliance [life-science-alliance.org]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Peptide 4: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of synthetic peptides are paramount for ensuring a safe and compliant laboratory environment. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of Peptide 4, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. All handling of this compound should be conducted in a well-ventilated area, such as a designated chemical fume hood, to minimize the risk of inhalation.[1][3]
Personal Protective Equipment (PPE) is mandatory: [1][2][3][4]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1][3]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1][3]
General Recommendations for Peptide Handling and Disposal
The following table summarizes general recommendations for handling and disposing of peptide waste in a laboratory setting.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Peptide | Store at -20°C or -80°C in a sealed container with desiccant. | [5][6] |
| Storage of Peptide Solutions | Solutions are often unstable; prepare fresh or store in small aliquots at recommended temperatures to avoid freeze-thaw cycles. | [3][7] |
| Liquid Waste Inactivation Reagent | 1 M HCl or 1 M NaOH | [8] |
| Reaction Time for Inactivation | Minimum of 24 hours | [8] |
| Neutralization pH Range | 6.0 - 8.0 | [8] |
| Waste Container Type | Clearly labeled, leak-proof hazardous waste container. | [8][9][10][11] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash .[3][4][6]
Liquid waste includes solutions containing this compound, such as stock solutions, experimental buffers, and reaction mixtures.
General Protocol for Chemical Inactivation of Peptide Waste: [8]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Reaction: Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for disposal.
-
For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.
-
For basic solutions, add a weak acid.
-
Always monitor the pH during neutralization.
-
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the contents.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[8][12][13]
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated labware.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][9][10]
-
Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[8]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.[8][12][13]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:[2][3][14]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.
Always have a chemical spill kit readily accessible in the laboratory.[3] In case of a spill, absorb any liquid with an inert material like sand or vermiculite, and sweep up any powder.[2] Place the spilled material in a closed container for disposal and thoroughly wash the spill site.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. lifetein.com [lifetein.com]
- 6. intelligenthq.com [intelligenthq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. abcepta.com [abcepta.com]
Essential Safety and Logistical Information for Handling "Peptide 4"
Important Note: The term "Peptide 4" is not a universally unique identifier for a single chemical substance. It can refer to various peptides depending on the context, such as Duck liver-derived this compound, Monoclonal Anti-Cytokeratin this compound, or Human Neutrophil Peptide-4.[1][2][3] The specific hazards and handling requirements will vary depending on the exact peptide. Therefore, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the specific "this compound" you are using.
This document provides general safety and logistical guidance for handling peptides in a research and development setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure safety when handling peptides.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Recommended, especially when handling lyophilized powders to avoid inhalation.[1] For tasks with a higher risk of aerosol generation, a fit-tested N95 respirator may be necessary as determined by a risk assessment. |
Operational Plan: From Receipt to Disposal
This section outlines a standard procedural workflow for the safe handling of peptides.
1. Receiving and Storage:
-
Peptides are often shipped as lyophilized powders at ambient temperature.[1]
-
For short-term storage (days to weeks), lyophilized peptides can be kept at room temperature or refrigerated (4°C).[1]
-
For long-term storage (longer than 4 weeks), it is recommended to store peptides at -20°C or -80°C.[1][4]
-
Peptides in solution are less stable than their lyophilized form.[1]
-
Protect peptides from intense light.[1]
2. Handling and Reconstitution:
-
Always handle peptides in a clean and well-ventilated room or a fume hood.[1]
-
Before opening, allow the vial to come to room temperature to prevent moisture condensation.
-
When weighing or reconstituting lyophilized peptides, which can be volatile, wear appropriate respiratory protection to avoid inhalation.[1]
-
To reconstitute, add the appropriate solvent as recommended by the supplier. Gently swirl or vortex to dissolve; avoid vigorous shaking to prevent denaturation.
3. Experimental Use:
-
Conduct all procedures involving peptides with care to minimize the creation of aerosols.
-
Ensure all lab equipment used is clean and properly calibrated.
Disposal Plan
Dispose of all waste in accordance with local, state, and federal regulations.
-
Unused and Waste Peptide: Dispose of as chemical waste. Do not discard down the drain.
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as vials, pipette tips, and gloves, should be disposed of as contaminated laboratory waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Visual Workflow and Decision-Making Guides
The following diagrams illustrate the general workflow for safe peptide handling and the decision-making process for selecting appropriate PPE.
Caption: A diagram illustrating the standard workflow for safely handling peptides.
Caption: A decision-making diagram for selecting appropriate PPE based on the task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
